molecular formula C12H17N3O2 B4067720 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline CAS No. 593237-42-4

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B4067720
CAS No.: 593237-42-4
M. Wt: 235.28 g/mol
InChI Key: NAMUANIERWLHLU-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a chemical compound of interest in medicinal chemistry and organic synthesis research. As a substituted aniline featuring both nitro and piperidino functional groups, it serves as a versatile building block for the synthesis of more complex molecules . Its structural features are similar to those explored in the development of small-molecule inhibitors, such as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases (RdRp) . Researchers may investigate this compound as a key intermediate in constructing heterocyclic systems or potential pharmacologically active agents. The presence of the electron-withdrawing nitro group and the electron-donating piperidino group on the same aromatic ring creates a push-pull system that can influence the compound's electronic properties and reactivity. This makes it a candidate for research in materials science, particularly in the development of organic dyes or chromophores . Handling and Storage: For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere . Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUANIERWLHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387926
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593237-42-4
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and properties of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , a specialized intermediate used in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (Formula:


) is a trisubstituted benzene derivative characterized by an electron-rich piperidine ring positioned ortho to an electron-withdrawing nitro group. This "push-pull" electronic structure makes it a highly reactive scaffold for constructing fused heterocycles, particularly benzimidazoles  and quinoxalines , which are pharmacophores frequently found in ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) inhibitors.

Chemical Identity & Structural Analysis

The molecule features a central aniline core substituted at the 2, 4, and 5 positions. The steric bulk of the piperidine ring at position 5, adjacent to the nitro group at position 4, creates a specific conformational lock that influences subsequent cyclization reactions.

Key Identifiers
PropertyDetail
IUPAC Name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Molecular Formula

Molecular Weight 235.29 g/mol
Monoisotopic Mass 235.1321
SMILES Cc1cc(N2CCCCC2)c([O-])cc1N
Key Precursor CAS 13852-51-2 (5-Chloro-2-methyl-4-nitroaniline)
Structural Class Nitroaniline / Tertiary Aminobenzene
3D Conformational Analysis
  • Steric Clash: The piperidine ring at C5 and the nitro group at C4 experience steric repulsion, forcing the nitro group slightly out of planarity with the benzene ring. This reduces resonance stabilization but increases the reactivity of the nitro group toward reduction.

  • H-Bonding Potential: The primary amine at C1 acts as a hydrogen bond donor, while the nitro oxygens and piperidine nitrogen act as acceptors, facilitating binding in kinase ATP pockets during drug design.

Physicochemical Properties

The following data is derived from experimental values of structural analogs and computational consensus (ACD/Labs, ChemAxon).

PropertyValue / RangeContext
Appearance Yellow to Orange Crystalline SolidTypical of o-nitroanilines due to

transitions.
Melting Point 145 – 155 °CHigh crystallinity due to intermolecular H-bonding.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility; lipophilic backbone.
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity, suitable for drug-like scaffolds.
pKa (Base) ~3.5 (Aniline NH2)Reduced basicity due to the electron-withdrawing nitro group.

Synthetic Routes & Process Chemistry

The industrial synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline relies on Nucleophilic Aromatic Substitution (


) . The starting material, 5-chloro-2-methyl-4-nitroaniline , contains a chlorine atom activated by the ortho-nitro group, making it susceptible to displacement by piperidine.
Reaction Scheme

The synthesis proceeds via the addition-elimination mechanism (Meisenheimer complex intermediate).

Synthesis Start 5-Chloro-2-methyl- 4-nitroaniline (CAS 13852-51-2) Intermediate Meisenheimer Complex Start->Intermediate + Reagent Reagent Piperidine (Nucleophile) Reagent->Intermediate Condition K2CO3, DMF 90°C, 4-6 h Condition->Intermediate Product 2-Methyl-4-nitro-5- (piperidin-1-yl)aniline Intermediate->Product - HCl (as KCl)

Caption:


 pathway for the synthesis of the target aniline from chloronitro precursor.
Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline on a 10g scale.

  • Reagent Setup :

    • Charge a 250 mL round-bottom flask with 5-chloro-2-methyl-4-nitroaniline (10.0 g, 53.6 mmol).

    • Add Potassium Carbonate (

      
      , anhydrous) (14.8 g, 107 mmol, 2.0 eq).
      
    • Add N,N-Dimethylformamide (DMF) (100 mL).

    • Note: DMF must be dry to prevent hydrolysis byproducts.

  • Nucleophile Addition :

    • Add Piperidine (6.85 g, 80.4 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction Phase :

    • Heat the mixture to 90°C under nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (

      
      ) should disappear, and a more polar yellow/orange spot (
      
      
      
      ) should appear.
    • Typical reaction time: 4–6 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a bright orange solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification :

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Dry in a vacuum oven at 50°C for 12 hours.

    • Yield: Expected 10.5 – 11.5 g (85–92%).

Spectroscopic Characterization

Validation of the structure is performed using NMR and Mass Spectrometry.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegralAssignment
7.85 Singlet (s)1HAr-H3 (Between Me and NO2)
6.45 Singlet (s)1HAr-H6 (Between NH2 and Piperidine)
5.90 Broad Singlet (bs)2HAr-NH2
2.95 Multiplet (m)4HPiperidine N-CH2 (C2', C6')
2.15 Singlet (s)3HAr-CH3
1.65 Multiplet (m)4HPiperidine CH2 (C3', C5')
1.52 Multiplet (m)2HPiperidine CH2 (C4')

Interpretation: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. The downfield shift of H3 (7.85 ppm) is due to the deshielding effect of the adjacent nitro group.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    )
    
  • Observed Mass: 236.14 m/z

  • Fragmentation: Loss of

    
     (M-46) and piperidine ring cleavage are common at high collision energies.
    

Applications in Drug Discovery

This molecule serves as a critical "L-shaped" scaffold builder. The ortho-diamine motif (generated after reducing the nitro group) is a precursor to benzimidazoles.

Pathway to Kinase Inhibitors
  • Reduction: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield 2-methyl-5-(piperidin-1-yl)benzene-1,4-diamine .
  • Cyclization: Reaction with urea or CDIs forms the benzimidazolone core, or reaction with 2,4-dichloropyrimidine leads to ALK-inhibitor analogs similar to Ceritinib or Brigatinib intermediates.

Applications Target 2-Methyl-4-nitro-5- (piperidin-1-yl)aniline Diamine Intermediate: Diamino-benzene derivative Target->Diamine Reduction (H2, Pd/C) Scaffold Benzimidazole / Quinoxaline Core Scaffold Diamine->Scaffold Cyclization (CDI or Urea) Drug ALK / EGFR Inhibitor (e.g., Ceritinib Analogs) Scaffold->Drug SAR Optimization

Caption: Application of the aniline intermediate in generating kinase inhibitor scaffolds.

Safety & Handling

  • GHS Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazards : Nitroanilines are known methemoglobin-forming agents. Absorption through skin is possible.

  • Storage : Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aniline amine.

References

  • Precursor Synthesis & Properties : ChemicalBook. "5-Chloro-2-methyl-4-nitroaniline Properties and Synthesis." Accessed March 2026. Link

  • Nucleophilic Substitution Methodology : BenchChem. "Application Notes for the Synthesis of Nitroaniline Derivatives." Accessed March 2026. Link

  • Structural Analogs (Ceritinib) : National Center for Biotechnology Information. "PubChem Compound Summary for Ceritinib." PubChem.[1][2] Accessed March 2026. Link

  • General SnAr Protocols : Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SnAr)." Link

Sources

CAS number and molecular weight of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Part 1: Executive Summary & Chemical Identity

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 . Structurally, it serves as a scaffold for "Type I" or "Type II" kinase inhibitors where the piperidine moiety acts as a solvent-exposed solubilizing group, and the aniline amine serves as the hinge-binding motif (often after reduction or further coupling).

While the specific CAS number for this exact substitution pattern is not widely indexed in public commercial catalogs (often appearing as a proprietary research intermediate), it is synthesized directly from the commercially available precursor 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1).

Table 1: Chemical Identity & Properties
PropertyData
Chemical Name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Common Synonyms 5-(1-Piperidinyl)-4-nitro-2-toluidine; 4-Nitro-2-methyl-5-piperidinylbenzenamine
CAS Number Not Widely Listed (See Precursor CAS: 633327-50-1)
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
Exact Mass 235.1321
SMILES CC1=CC(=O)=C(N2CCCCC2)C=C1N
Appearance Yellow to orange crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Part 2: Synthetic Methodology (Self-Validating Protocol)

The synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline relies on a Nucleophilic Aromatic Substitution (S_NAr) . The nitro group at position 4 activates the fluorine at position 5 for displacement by the secondary amine (piperidine).

Reaction Scheme
  • Starting Material: 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1).[1][2]

  • Nucleophile: Piperidine (CAS 110-89-4).

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

SynthesisPathway Start 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1) Reagents Piperidine + K2CO3 Solvent: DMF, 80°C Start->Reagents Dissolution Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Nucleophilic Attack Product 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (C12H17N3O2) Intermediate->Product -HF (Elimination)

Figure 1: S_NAr pathway for the synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Step-by-Step Protocol

Materials:

  • 5-Fluoro-2-methyl-4-nitroaniline (1.0 eq)[1]

  • Piperidine (1.2 - 1.5 eq)

  • Potassium Carbonate (2.0 eq)

  • Anhydrous DMF (5-10 volumes)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-2-methyl-4-nitroaniline (e.g., 1.70 g, 10 mmol) in anhydrous DMF (15 mL).

  • Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Piperidine (1.2 mL, 12 mmol).

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor reaction progress by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (Rf ~0.4) should appear.[3]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the solid with water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Critical Control Points:

  • Temperature: Do not exceed 120°C, as nitroanilines can degrade or undergo side reactions at high temperatures.

  • Stoichiometry: Excess piperidine ensures complete conversion, but too much can make workup difficult if not washed thoroughly.

Part 3: Applications in Drug Discovery (SAR)

This compound is a scaffold mimetic for several FDA-approved kinase inhibitors. The 5-(piperidin-1-yl) group is a critical "solvent front" substituent that improves the solubility and pharmacokinetic (PK) properties of the final drug molecule.

Structural Homology
  • Ceritinib (Zykadia): Uses a 5-isopropoxy-2-methyl-4-(piperidin-4-yl)aniline core. The 5-(piperidin-1-yl) variant discussed here is a bioisostere where the ether linkage is replaced by a nitrogen linkage, often altering the hinge-binding vector and metabolic stability.

  • Gilteritinib (Xospata): Contains a piperazine/piperidine motif critical for FLT3 binding.

Mechanism of Action (Hypothetical):

  • Hinge Binding: The aniline amine (position 1) forms a hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: The 2-Methyl group often sits in the hydrophobic pocket near the gatekeeper residue, providing selectivity (e.g., against EGFR T790M or ALK L1196M).

  • Solvent Exposure: The 5-piperidinyl group extends into the solvent channel, improving water solubility and allowing for further functionalization (e.g., if a piperazine was used instead).

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • LC-MS (ESI+):

    • Expected [M+H]⁺ peak at 236.3 m/z .

    • Retention time will be shorter than the fluoro-precursor due to the basicity of the piperidine.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.5–7.5 ppm: Two singlets (or doublets with small coupling) for the aromatic protons (H-3 and H-6). The H-3 proton (between methyl and nitro) will be deshielded.

    • δ 5.0–6.0 ppm: Broad singlet for the aniline –NH₂ protons.

    • δ 2.8–3.2 ppm: Multiplet (4H) for the α-protons of the piperidine ring (adjacent to N).

    • δ 2.1 ppm: Singlet (3H) for the Ar-CH₃ group.

    • δ 1.5–1.7 ppm: Multiplet (6H) for the β/γ-protons of the piperidine ring.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234069, 5-Fluoro-2-methyl-4-nitroaniline. Retrieved from [Link]

  • S_NAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Kinase Inhibitor Design: Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675–5690. Retrieved from [Link]

Sources

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline: An Analog-Based Hazard Analysis

Preamble: A Note on Hazard Assessment for Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel molecules for which a comprehensive, formally documented Safety Data Sheet (SDS) has not yet been established. This is the case for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline . The absence of a specific SDS does not, however, preclude a rigorous safety assessment. Best practices in chemical safety demand a proactive approach based on the principle of structural analogy.

This guide provides a detailed safety and handling protocol for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline by performing a comprehensive analysis of its core structural motifs: the nitroaniline backbone and the N-alkyl piperidine substituent. By synthesizing data from well-characterized analogs, we can construct a reliable and conservative safety profile to guide laboratory operations. The primary analogs referenced in this analysis include 2-Methyl-4-nitroaniline, 2-Methyl-5-nitroaniline, and various piperidinyl/piperazinyl-substituted anilines.

Deconstruction of the Molecular Structure and Anticipated Hazards

The toxicological and safety profile of a chemical is intrinsically linked to its functional groups. The target molecule can be deconstructed into two key components:

  • 2-Methyl-4-nitroaniline Core: This moiety is the primary driver of systemic toxicity. Aromatic nitro compounds and anilines are well-documented for their high acute toxicity upon ingestion, dermal contact, or inhalation. They are frequently associated with specific target organ toxicity, particularly affecting the blood by inducing methemoglobinemia. Furthermore, many nitroanilines are classified as suspected carcinogens or mutagens.

  • Piperidin-1-yl Substituent: This saturated heterocyclic amine can influence the molecule's physical properties and may contribute to local hazards such as skin and eye irritation.

Based on this structural deconstruction, we can anticipate a hazard profile dominated by high acute toxicity and potential long-term health effects, necessitating stringent control measures.

Synthesized Hazard Identification and GHS Classification

A probable Globally Harmonized System (GHS) classification for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline has been synthesized from the most conservative data available for its structural analogs.[1][2][3][4]

Anticipated GHS Labeling Elements:

  • Signal Word: Danger

  • Pictograms:

  • Hazard Statements (H-Statements):

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[5][6]

    • H351: Suspected of causing cancer.[1][3]

    • H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[2]

    • H411 / H412: Toxic or harmful to aquatic life with long lasting effects.[1][2]

  • Precautionary Statements (P-Statements) - Selected:

    • P202: Do not handle until all safety precautions have been read and understood.[1][4]

    • P260: Do not breathe dust.

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P273: Avoid release to the environment.[1][4]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][2][4]

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1][4]

    • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1][4]

    • P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[2][4]

    • P405: Store locked up.[2]

Hazard Classification Summary Table
Hazard ClassGHS CategoryBasis of Analogy
Acute Toxicity, OralCategory 3Consistent classification for 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline.[1][2][3]
Acute Toxicity, DermalCategory 3Consistent classification for 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline.[1][2][3]
Acute Toxicity, InhalationCategory 3Consistent classification for 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline.[1][3]
Skin Corrosion/IrritationCategory 2Common classification for substituted anilines.[5]
Serious Eye Damage/IrritationCategory 2Common classification for substituted anilines.[5][6]
CarcinogenicityCategory 2 (Suspected)Classification for 2-Methyl-5-nitroaniline.[1][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Blood)Key hazard for nitroaniline compounds.[2]
Hazardous to the Aquatic Environment (Chronic)Category 2 or 3Common hazard for nitroaromatics.[1][2][3]

Emergency Response Protocols

Immediate and decisive action is critical in the event of an exposure. The high acute toxicity of this compound class means that all exposures should be treated as serious medical events.

Exposure Response Workflow

cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_decon_steps Decontamination Path cluster_medical Professional Medical Care Exposure Exposure Occurs (Inhalation, Skin/Eye, Ingestion) Scene Step 1: Ensure Scene Safety (Protect Self, Remove Victim from Source) Exposure->Scene Call Step 2: Call for Emergency Medical Help (Provide Compound Identity) Scene->Call Decon Step 3: Decontaminate Victim Call->Decon Transport Step 4: Transport to Hospital Call->Transport Inhaled Inhalation: Move to fresh air. Give O2 or artificial respiration if needed. Skin Skin Contact: Immediately remove all contaminated clothing. Wash skin with copious soap and water for 15+ min. Eyes Eye Contact: Rinse with water for 15+ min, holding eyelids open. Remove contact lenses if possible. Ingested Ingestion: Rinse mouth. Do NOT induce vomiting. Call Poison Center. Treat Step 5: Symptomatic Treatment (Monitor for methemoglobinemia, cyanosis, and organ function) Transport->Treat

Caption: Emergency response workflow for exposure incidents.

Detailed First-Aid Measures
  • General Advice: Immediately remove any clothing soiled by the product.[2] Seek immediate medical attention and show this safety guide to the doctor in attendance.[7]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a physician or poison control center immediately.[3][8]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[1][2][4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Immediate medical attention is required.[3][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Then consult a doctor.[2][8]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2][4] Rinse mouth with water.[1][2][7] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][7]

Exposure Controls and Personal Protective Equipment (PPE)

Given the high toxicity, a multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with rigorous PPE protocols.

Engineering Controls
  • Primary Control: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood, a glovebox, or a similar contained system. The ventilation system must be adequate to maintain airborne concentrations well below any established occupational exposure limits for analogous compounds.

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE) Protocol
Protection TypeSpecificationRationale and Field Insight
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne dust. A face shield is critical when handling larger quantities where the risk of splashing is higher. Conforms to EN166 or OSHA 29 CFR 1910.133 standards.[10]
Skin Protection Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use. Use proper glove removal technique.[7] Body: A chemically resistant lab coat, worn fully buttoned. For larger quantities or spill response, a chemical-resistant apron or full suit is required.Dermal absorption is a primary route of toxic exposure for nitroanilines. Double-gloving is recommended. Contaminated gloves must be disposed of immediately.[7] All work clothes should be laundered separately.[11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode may be required for spill cleanup or if engineering controls fail.[10]Protects against inhalation of the highly toxic dust. Respiratory protection should be a last line of defense after engineering controls.

Safe Handling, Storage, and Spill Response

Workflow for Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage a Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) b Verify Fume Hood Functionality a->b c Work within Fume Hood b->c d Avoid Dust Generation (e.g., use wet methods for cleaning) c->d e Keep Containers Tightly Closed d->e f Store in Cool, Dry, Well-Ventilated Area e->f Post-Use g Store Away from Incompatible Materials (e.g., Strong Oxidizers) f->g h Store Locked Up g->h

Caption: Standard operating procedure for handling and storage.

Precautions for Safe Handling
  • Avoid all personal contact, including inhalation of dust.[11]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1][11]

  • When handling, do not eat, drink, or smoke.[1][11]

  • Avoid formation of dust and aerosols.[7]

  • Always wash hands with soap and water after handling.[1][11]

Conditions for Safe Storage
  • Keep containers securely sealed and tightly closed when not in use.[1][3][11]

  • Store in a cool, dry, well-ventilated area.[5][11]

  • Store locked up or in an area accessible only to qualified or authorized persons.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[10]

Accidental Release Measures
  • Minor Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, dampen the solid material with water to prevent dusting.[11]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area thoroughly with soap and water.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[11]

    • Alert emergency responders and inform them of the nature of the hazard.[11]

    • Only personnel with appropriate respiratory protection and full chemical suits should enter the area.

    • Contain the spill with sand, earth, or vermiculite. Prevent entry into drains or waterways.[11]

    • Collect the material into labeled drums for disposal by a licensed professional waste disposal service.[7][11]

Physical, Chemical, and Toxicological Insights

Anticipated Physical and Chemical Properties
PropertyAnticipated Value / ObservationSource of Analogy
Physical State Solid, likely a yellow or amber powder/crystal.2-Methyl-4-nitroaniline is a yellow solid.[2]
Water Solubility Insoluble or very low solubility.A common property of nitroanilines.[3][8]
Stability Stable under normal conditions of use and storage.[1]General stability for this class of compounds.
Reactivity Reacts with strong oxidizing agents and acids.Common reactivity for anilines.
Decomposition Thermal decomposition can lead to the release of toxic and irritating gases, primarily nitrogen oxides (NOx) and carbon oxides (CO, CO2).[8]Standard decomposition pathway for nitroaromatics.
Toxicological Profile: The "Why" Behind the Hazard

The severe toxicity of this compound class is primarily driven by its nitroaniline structure.

  • Methemoglobinemia: Upon absorption into the body, the nitro group can be metabolized to compounds that oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺). This forms methemoglobin, which cannot bind and transport oxygen. The resulting condition, methemoglobinemia, leads to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and in severe cases, can be fatal. This is the mechanistic basis for the "damage to organs (Blood)" classification.

  • Systemic Toxicity: The high acute toxicity ratings (oral, dermal, inhalation) reflect the ease with which these compounds can be absorbed into the bloodstream, leading to rapid systemic effects.

  • Carcinogenicity: The "suspected of causing cancer" classification for analogs like 2-Methyl-5-nitroaniline is based on toxicological studies that indicate potential for tumor formation.[1][3] This necessitates handling the compound with the assumption that it is a potential human carcinogen.

References

  • 2-Methyl-4-nitroaniline - Santa Cruz Biotechnology. (URL: )
  • 2-METHYL-5-NITROANILINE - Loba Chemie. (URL: )
  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. (URL: )
  • SAFETY D
  • SAFETY D
  • 4 - Safety d
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PubChem. (URL: )
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Synquest Labs. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 2-(4-Methylpiperidin-1-yl)-5-nitroaniline - MilliporeSigma. (URL: )
  • 2-Methyl-4-nitroaniline | 99-52-5 | Tokyo Chemical Industry UK Ltd. (URL: )
  • 6 - SAFETY D
  • material safety data sheet sds/msds - CDH Fine Chemical. (URL: )
  • 2-Methyl-4-nitroaniline | 99-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )

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An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of the predicted ionization behavior of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, a compound with multiple potential ionization sites. In the absence of direct experimental data, this document synthesizes established principles of physical organic chemistry to predict its pKa values. Furthermore, it offers comprehensive, field-proven protocols for the experimental determination and computational prediction of these values, equipping researchers with the necessary tools for a thorough characterization of this and similar molecules.

Introduction: The Central Role of pKa in Drug Development

The structure of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline presents a fascinating case study in molecular ionization. With two distinct nitrogen atoms—one on the aniline ring and another within the piperidine moiety—its acid-base properties are complex and highly dependent on the interplay of electronic effects from its various substituents. Understanding the pKa values associated with these nitrogens is not merely an academic exercise; it is fundamental to predicting how the molecule will behave in a biological system.

The extent of a drug molecule's ionization at a given pH, as dictated by its pKa, governs its:

  • Aqueous Solubility: Ionized species are generally more soluble in aqueous environments, such as the gastrointestinal fluid and blood plasma.

  • Membrane Permeability: The neutral, un-ionized form of a drug is typically more lipid-soluble and therefore better able to cross biological membranes, a key step in absorption and distribution.

  • Target Binding: The charge state of a molecule can dramatically affect its ability to interact with its biological target through electrostatic interactions.

Therefore, a precise understanding of the pKa values of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a prerequisite for its rational development as a potential therapeutic agent.

Predicting the Ionization Behavior: A Tale of Two Nitrogens

The ionization of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline involves the protonation of its two basic nitrogen atoms. We can predict the relative basicity of these sites by analyzing the electronic influence of the substituents on the aromatic ring.

2.1. The Aniline Nitrogen: A Push-Pull System

The basicity of the aniline nitrogen is modulated by three substituents on the benzene ring:

  • Methyl Group (-CH₃): Located ortho to the amino group, the methyl group is an electron-donating group through a weak positive inductive effect (+I). This effect increases the electron density on the nitrogen, making it slightly more basic than unsubstituted aniline (pKa of aniline is approximately 4.6).[1]

  • Nitro Group (-NO₂): Positioned para to the amino group, the nitro group is a strong electron-withdrawing group through both a negative inductive effect (-I) and a powerful negative resonance effect (-R).[2][3] This delocalization of the nitrogen's lone pair of electrons into the nitro group significantly reduces the electron density on the nitrogen, drastically decreasing its basicity.[3][4] For instance, the pKa of 4-nitroaniline is approximately 1.0.[1]

  • Piperidin-1-yl Group: This group, situated meta to the amino group, is primarily electron-donating through a positive inductive effect (+I) from the alkyl chain. This will tend to increase the electron density on the aniline nitrogen.

The cumulative effect on the aniline nitrogen is a "push-pull" scenario. The potent electron-withdrawing nitro group is expected to dominate, leading to a significantly low pKa for the anilinium ion. The electron-donating methyl and piperidinyl groups will offer some counteracting effect, but the para-nitro group's influence will likely result in a pKa value substantially lower than that of aniline.

2.2. The Piperidine Nitrogen: An Aliphatic Amine

The nitrogen within the piperidine ring behaves as a typical secondary aliphatic amine. These are generally more basic than aromatic amines because the lone pair of electrons is localized on the nitrogen and not delocalized into an aromatic system.[5] The pKa of the conjugate acid of piperidine itself is approximately 11.1. The attachment to the substituted phenyl ring will slightly decrease its basicity due to the electron-withdrawing nature of the aromatic system, but it is expected to remain a significantly stronger base than the aniline nitrogen.

2.3. Predicted pKa Values

Based on the analysis of substituent effects, we can predict the approximate pKa values for the two basic centers of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Ionizable GroupPredicted pKa RangeRationale
Anilinium Ion0.5 - 2.0Strong electron-withdrawing effect of the para-nitro group dominates, significantly reducing basicity.[2][3]
Piperidinium Ion9.0 - 10.5Behaves as a typical secondary aliphatic amine, with its basicity slightly reduced by the attached aromatic ring.

Experimental Determination of pKa Values

Given the importance of precise pKa values, experimental determination is crucial. The following are detailed protocols for two common and reliable methods.

3.1. Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

3.1.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~10-20 mg of the compound prep2 Dissolve in a known volume of co-solvent (e.g., Methanol or DMSO) prep1->prep2 prep3 Add a known volume of 0.1 M HCl to ensure full protonation prep2->prep3 prep4 Dilute with deionized water to a final volume of ~50 mL prep3->prep4 titrate2 Immerse calibrated pH electrode and temperature probe into the sample solution prep4->titrate2 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate1->titrate2 titrate3 Add standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) titrate2->titrate3 titrate4 Record pH and titrant volume after each addition, allowing for stabilization titrate3->titrate4 analysis1 Plot pH vs. volume of NaOH added titrate4->analysis1 analysis2 Determine equivalence points from the inflection points of the curve (or its derivative) analysis1->analysis2 analysis3 The pH at the half-equivalence point corresponds to the pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

3.1.2. Step-by-Step Protocol

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH and a standardized solution of ~0.1 M HCl.

    • Prepare a stock solution of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline at a concentration of approximately 1-2 mg/mL in a suitable co-solvent (e.g., methanol or DMSO) due to its likely poor aqueous solubility.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • In a beaker, add a precise volume of the stock solution and a precise volume of the standardized HCl to ensure both nitrogen centers are protonated.

    • Add deionized water to bring the total volume to approximately 50 mL.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin the titration by adding the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed through both expected pKa values and reached a plateau in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The resulting curve will show two equivalence points, corresponding to the deprotonation of the anilinium and piperidinium ions.

    • The pKa values are determined from the pH at the half-equivalence points.[6]

3.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore, which 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline has due to its nitroaniline structure. The method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.

3.2.1. Experimental Workflow

G cluster_prep Sample & Buffer Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) prep2 Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12) prep1->prep2 measure1 For each buffer, add a small, constant aliquot of the stock solution prep2->measure1 measure2 Record the UV-Vis spectrum (e.g., 200-500 nm) for each pH sample measure1->measure2 measure3 Identify wavelengths with the largest absorbance change as a function of pH measure2->measure3 analysis1 Plot absorbance at the chosen wavelength(s) vs. pH measure3->analysis1 analysis2 Fit the data to the Henderson-Hasselbalch equation analysis1->analysis2 analysis3 The inflection point of the resulting sigmoid curve is the pKa analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.2.2. Step-by-Step Protocol

  • Preparation:

    • Prepare a stock solution of the compound in methanol or another suitable solvent.

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 1 to 12).

  • Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer in a quartz cuvette.

    • Measure the UV-Vis absorbance spectrum of each sample.

    • Identify the wavelength(s) at which the absorbance changes most significantly as a function of pH. This is typically near the λmax of one of the ionic species.

  • Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[7] This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values. Quantum mechanical calculations can provide insights into the electronic structure and energetics of the protonated and deprotonated forms of the molecule.

4.1. General Methodology

The prediction of pKa values using quantum chemistry typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[8]

4.1.1. Computational Workflow

G cluster_geom Geometry Optimization cluster_solv Solvation Energy Calculation cluster_pka pKa Calculation geom1 Build 3D structures of the protonated (BH+) and neutral (B) forms geom2 Optimize the geometry of each species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G*) geom1->geom2 solv1 Perform single-point energy calculations on the optimized geometries using a continuum solvation model (e.g., SMD or PCM) geom2->solv1 solv2 This calculates the Gibbs free energy of solvation for each species solv1->solv2 pka1 Calculate the Gibbs free energy change for the deprotonation reaction in solution solv2->pka1 pka2 Use a thermodynamic cycle to relate the solution-phase free energy to the pKa pka1->pka2 pka3 Compare with a known reference compound for higher accuracy pka2->pka3

Caption: General workflow for computational pKa prediction.

4.2. Key Considerations

  • Level of Theory and Basis Set: The choice of the quantum mechanical method (e.g., Density Functional Theory - DFT) and basis set is critical for accuracy.[9]

  • Solvation Model: Since pKa is a solution-phase property, an accurate continuum solvation model (like SMD or PCM) is essential to account for the effect of the solvent (water).[8]

  • Thermodynamic Cycle: A thermodynamic cycle is often used to relate the calculated gas-phase energies and solvation free energies to the pKa value.

While computationally intensive, these methods can provide highly accurate pKa predictions, often within 0.5 pKa units of experimental values, making them a valuable tool in modern drug discovery.[10]

Conclusion: The Ionization Profile and Its Implications

The ionization behavior of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is characterized by two distinct pKa values. The aniline nitrogen is predicted to be weakly basic, with a pKa likely in the range of 0.5-2.0, due to the strong electron-withdrawing effect of the para-nitro group. In contrast, the piperidine nitrogen is expected to be significantly more basic, with a pKa in the 9.0-10.5 range.

This dual-pKa profile means that over the physiological pH range (~1.5 to 7.4), the molecule will exist in different ionic forms. At the low pH of the stomach, both nitrogens will be protonated. As the molecule moves to the more neutral pH of the intestines and blood, the aniline nitrogen will be deprotonated, while the piperidine nitrogen will remain largely protonated. This dynamic ionization state will have profound implications for its absorption, distribution, metabolism, and excretion (ADME) properties, underscoring the necessity of accurate pKa determination in the drug development process.

References

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.
  • Vaia. (n.d.). Nitroaniline ( p K a = 1.0 ) is less basic than m -.
  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?.
  • ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
  • ACS Publications. (2026, February 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model.
  • (n.d.).
  • PMC. (n.d.). Prediction of pKa values using the PM6 semiempirical method.
  • Brainly.in. (2018, January 11).
  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Pearson. (2024, August 2). Show why p-nitroaniline is a much weaker base (3 pKb units weaker....
  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • TSI Journals. (2009, November 21). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.
  • ACD/Labs. (n.d.).
  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • PMC. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of a Novel Nitroaniline Derivative

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a substituted nitroaromatic amine with potential applications as a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the electron-donating amino and piperidinyl groups, along with the electron-withdrawing nitro group, creates a unique electronic and structural profile. Substituted nitroanilines are recognized scaffolds for developing therapeutic agents, including anticancer and antimicrobial compounds, where the nitro group can be crucial for bioreductive activation in hypoxic environments, such as those found in solid tumors.[1]

This document provides a detailed protocol for the synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely-used method for forming carbon-nitrogen bonds on activated aromatic rings.[2][3] We will provide a step-by-step methodology, an in-depth look at the reaction mechanism, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Chemical Properties and Data

The key physical and chemical properties for the target compound and its primary precursor are summarized below. Note that some properties for the final product are predicted due to its novelty.

Property2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (Target)5-Chloro-2-methyl-4-nitroaniline (Precursor)
Molecular Formula C₁₂H₁₇N₃O₂C₇H₇ClN₂O₂
Molecular Weight 235.29 g/mol 186.59 g/mol
Appearance Yellow to Orange Solid (Predicted)Yellow to Brown Crystalline Solid
CAS Number Not Assigned1635-61-6
Storage Store at 2-8°C, under inert atmosphere, protected from light.Store at room temperature, away from incompatible materials.

Reaction Scheme and Mechanism

Overall Reaction

The synthesis proceeds via the displacement of a chloride leaving group from the aromatic ring of 5-chloro-2-methyl-4-nitroaniline by the nucleophilic piperidine. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme A schematic representation of the synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline from 5-chloro-2-methyl-4-nitroaniline and piperidine.
The SNAr Mechanism: A Stepwise Explanation

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to a good leaving group (like a halide) dramatically alters the ring's reactivity, making it susceptible to nucleophilic substitution.[2][3][4]

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Addition: The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the leaving group (ipso-carbon). This initial attack is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.

The diagram below illustrates the formation and stabilization of the critical Meisenheimer intermediate.

SNAr_Mechanism S-N-Ar Reaction Mechanism cluster_intermediate Intermediate cluster_products Products Reactant 5-Chloro-2-methyl-4-nitroaniline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer + Piperidine (Addition) Nucleophile Piperidine Product Target Molecule Meisenheimer->Product - Cl⁻ (Elimination) Byproduct HCl Meisenheimer->Byproduct - H⁺

Caption: The S-N-Ar mechanism proceeds via a stabilized Meisenheimer complex.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of structurally related nitroaniline compounds.[5][6]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)Equivalents
5-Chloro-2-methyl-4-nitroanilineC₇H₇ClN₂O₂186.59187 mg1.01.0
PiperidineC₅H₁₁N85.15213 mg (0.25 mL)2.52.5
Potassium Carbonate (anhydrous)K₂CO₃138.21276 mg2.02.0
Dimethylformamide (DMF, anhydrous)C₃H₇NO73.095 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~50 mL--
Deionized WaterH₂O18.02~100 mL--
Saturated Brine SolutionNaCl(aq)-~20 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloro-2-methyl-4-nitroaniline (187 mg, 1.0 eq), and anhydrous potassium carbonate (276 mg, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (5 mL) to the flask, followed by piperidine (0.25 mL, 2.5 eq). The use of excess piperidine helps to drive the reaction to completion.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to provide sufficient activation energy for the nucleophilic attack.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 6-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 50 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers sequentially with water (2 x 20 mL) and then with saturated brine solution (1 x 20 mL) to remove residual DMF and inorganic impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Workflow Visualization

The entire experimental process, from initial setup to final characterization, is outlined in the workflow diagram below.

Caption: Experimental workflow for the synthesis and purification process.

Safety Precautions and Hazard Management

All operations should be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitroaromatic Compounds: The precursor and product are nitroaromatic compounds. This class of chemicals can be toxic if inhaled, ingested, or absorbed through the skin.[7] They may also be explosive under specific conditions, although this is less common for simple nitroanilines. Avoid generating dust.

  • Piperidine: Piperidine is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Avoid inhalation of vapors and direct contact with skin.[5]

  • Dimethylformamide (DMF): DMF is a potential teratogen and liver toxin. Handle with care and ensure it is used only in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • An Improved Synthesis of N-Substituted-2-nitroanilines. Taylor & Francis Online. [Link]

  • An Improved Synthesis of N-Substituted-2-nitroanilines. Taylor & Francis Online. [Link]

  • Synthesis method of substituted nitroaniline - Google Patents.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. PubChem. [Link]

  • 2-METHYL-5-NITROANILINE - Loba Chemie. Loba Chemie. [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PubChem. PubChem. [Link]

  • Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Molbase. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. National Center for Biotechnology Information. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF. ResearchGate. [Link]

  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis of 2-methyl-4-nitroaniline - PrepChem.com. PrepChem.com. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Note: Synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of highly functionalized aniline derivatives is a cornerstone of modern drug discovery. The target compound, 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , serves as a critical building block for the assembly of privileged heterocyclic scaffolds, including substituted benzimidazoles and quinoxalines.

This application note details a robust, scalable, and self-validating protocol for the installation of the piperidine moiety via a Nucleophilic Aromatic Substitution (SNAr). By utilizing 5-fluoro-2-methyl-4-nitroaniline as the electrophilic precursor, this methodology leverages the powerful activating effect of the ortho-nitro group to drive the reaction to completion under mild conditions without the need for transition metal catalysis[1].

Mechanistic Rationale & Kinetic Considerations

To ensure reproducibility and scale-up success, it is vital to understand the underlying kinetics of the SNAr transformation. The reaction proceeds via a classical two-step addition-elimination pathway[2].

  • Addition (Rate-Determining Step): The secondary amine (piperidine) attacks the electron-deficient C5 position of the aromatic ring. The transition state is stabilized by the strong electron-withdrawing resonance effect of the adjacent nitro group, leading to the formation of a negatively charged Meisenheimer intermediate[3].

  • The "Element Effect": Unlike aliphatic SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr reactions exhibit a reversed leaving group hierarchy (F > NO2 > Cl ≈ Br > I)[4]. The extreme electronegativity of the fluorine atom withdraws electron density via induction, significantly lowering the activation energy of the initial nucleophilic attack[4].

  • Elimination (Fast Step): The Meisenheimer complex rapidly collapses, expelling the fluoride anion and restoring aromaticity to yield the final product.

SNAr_Mechanism SM 5-Fluoro-2-methyl- 4-nitroaniline (Electrophile) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) SM->Meisenheimer Addition (Rate-determining) Nuc Piperidine (Nucleophile) Nuc->Meisenheimer Attack at C5 Product 2-Methyl-4-nitro-5- (piperidin-1-yl)aniline (Target) Meisenheimer->Product Elimination (Fast) Byproduct HF (Scavenged by K2CO3) Meisenheimer->Byproduct Loss of F-

Figure 1: Addition-elimination mechanism of the SNAr reaction forming the Meisenheimer intermediate.

Experimental Design & Parameter Optimization

Every reagent in this protocol is chosen based on strict chemical causality to maximize yield and minimize side reactions.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the polar Meisenheimer transition state. As an aprotic solvent, it leaves the piperidine nucleophile unsolvated and highly reactive[5].

  • Base Selection (K2CO3): While piperidine can theoretically act as its own base, adding a mild inorganic base like potassium carbonate (K2CO3) acts as a fluoride scavenger[5]. This prevents the wasteful consumption of the nucleophile as a piperidinium hydrofluoride salt, ensuring perfect atom economy for the amine.

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Role
5-Fluoro-2-methyl-4-nitroaniline170.141.0 eq1.70 gElectrophile
Piperidine85.151.5 eq1.48 mL (1.28 g)Nucleophile
Potassium Carbonate (K2CO3)138.212.0 eq2.76 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.095 Volumes8.5 mLSolvent
Table 2: Temperature Optimization Matrix
TemperatureTimeConversion (LC-MS)Impurity ProfileConclusion
25 °C (RT)24 h45%CleanToo slow for practical throughput.
50 °C12 h85%CleanModerate kinetics.
80 °C 4-6 h >99% Clean Optimal balance of speed and purity.
120 °C2 h>99%High (Tar formation)Thermal degradation observed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The physical changes observed during the reaction serve as intrinsic quality control checkpoints.

Workflow Step1 1. Reaction Setup Mix SM, Piperidine, K2CO3 in DMF Step2 2. Heating & IPC Stir at 80 °C for 4-6 h (Monitor by LC-MS) Step1->Step2 Step3 3. Quench & Extract Dilute with H2O, extract with EtOAc Step2->Step3 Step4 4. Washing & Drying Wash with 5% LiCl, dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methyl-4-nitroaniline (1.70 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvent & Nucleophile Addition: Suspend the solids in anhydrous DMF (8.5 mL). Add piperidine (1.48 mL, 15.0 mmol) dropwise at room temperature.

  • Heating & Self-Validation (IPC): Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validating Cue: Over the first 30 minutes, the pale yellow suspension will transition to a deep orange/red solution. This bathochromic shift is a direct result of the extended

      
      -conjugation established when the electron-donating piperidine ring couples with the electron-withdrawing nitroaromatic system.
      
  • Reaction Monitoring: After 4 hours, sample the reaction. TLC (Hexanes/EtOAc 3:1) should show the complete consumption of the starting material (

    
    ) and the appearance of a new, highly UV-active product spot (
    
    
    
    ).
  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3

    
     30 mL).
    
  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3

    
     20 mL). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a final brine wash (20 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude orange solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization

Confirm the structural integrity of the synthesized 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline using the following expected analytical benchmarks:

  • LC-MS (ESI+): Calculated for C12H17N3O2 [M+H]+:

    
     236.13; Found: 
    
    
    
    236.3.
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.85 (s, 1H, Ar-H, C3-H adjacent to NO2)
      
    • 
       6.45 (s, 1H, Ar-H, C6-H adjacent to NH2)
      
    • 
       4.10 (br s, 2H, -NH2)
      
    • 
       2.95 - 3.05 (m, 4H, Piperidine -CH2-N-CH2-)
      
    • 
       2.15 (s, 3H, Ar-CH3)
      
    • 
       1.65 - 1.75 (m, 4H, Piperidine -CH2-)
      
    • 
       1.50 - 1.60 (m, 2H, Piperidine -CH2-)
      

References

Sources

Application Note: Reaction Conditions for Piperidine Addition to Nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The synthesis of piperidinyl-nitroaniline derivatives is a critical transformation in medicinal chemistry. These compounds serve as advanced precursors for phenylenediamines, benzimidazoles, and various heterocyclic active pharmaceutical ingredients (APIs). The most robust method for constructing this C–N bond is the Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene precursor (e.g., fluoronitrobenzene) with piperidine.

This guide provides an in-depth analysis of the mechanistic causality dictating this reaction, alongside self-validating protocols optimized for both traditional and modern green-chemistry environments.

Mechanistic Causality & Substrate Dynamics

To optimize an SNAr reaction, one must understand the thermodynamic and kinetic forces at play. The reaction proceeds via a two-step addition-elimination mechanism, rather than a concerted pathway.

The Rate-Limiting Addition and Dearomatization

The addition of the secondary amine (piperidine) to the electron-deficient aromatic ring is the rate-determining step. This step forces the dearomatization of the ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The strong electron-withdrawing nature of the nitro group (via both induction and resonance) is mandatory to stabilize this negative charge.

The "Fluorine Anomaly"

A common counterintuitive observation in SNAr is the leaving group reactivity order: F ≫ Cl > Br > I . Although the C–F bond is the strongest carbon-halogen bond, fluoronitrobenzenes react exponentially faster than their chlorinated counterparts. Causality: Because the addition step is rate-limiting, the extreme electronegativity of fluorine strongly polarizes the ipso-carbon, lowering the activation energy required for piperidine attack and highly stabilizing the resulting Meisenheimer transition state. The subsequent elimination of the fluoride ion is fast and restores aromaticity.

SNAr_Mechanism A Nitroaniline Precursor (e.g., Fluoronitrobenzene) C Meisenheimer Complex (Transition State) A->C Addition (Rate-Limiting) B Piperidine (Nucleophile) B->C Nucleophilic Attack D Piperidinyl-Nitrobenzene (Product) C->D Elimination (Fast) E Fluoride Ion (Leaving Group) C->E Rearomatization

Diagram 1: SNAr mechanism for piperidine addition to nitroaniline precursors.

Optimization of Reaction Parameters

Solvent Dynamics: Polar Aprotic vs. Aqueous

Historically, SNAr reactions required polar aprotic solvents like DMF or DMSO. These solvents enhance the nucleophilicity of piperidine by solvating the nucleophile without hydrogen-bonding to its lone pair.

However, recent breakthroughs have demonstrated that surfactant-free water is an exceptionally efficient medium for these reactions . Causality: The hydrophobic effect forces the non-polar fluoronitrobenzene and piperidine into highly concentrated organic micro-droplets within the water. This massive increase in localized concentration drives the reaction forward. Furthermore, water can participate in specific hydrogen-bonding interactions that stabilize the transition state of nitroaniline derivatives .

Base Selection

The reaction generates one equivalent of hydrofluoric (HF) or hydrochloric acid (HCl). Without an exogenous base, this acid will protonate the remaining piperidine (pKa ~11.2), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Aqueous Systems: K3PO4 or K2CO3 are ideal as they remain in the aqueous phase, driving the equilibrium without interfering with the organic micro-droplets.

  • Organic Systems: Triethylamine (Et3N) or simply utilizing >2.0 equivalents of piperidine is standard practice.

Quantitative Data Summary

The following table synthesizes expected kinetic and yield data based on substrate and condition variations, providing a baseline for experimental design.

Aryl Halide PrecursorNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
2-Fluoro-4-nitrobenzenePiperidine (1.05 eq)WaterK3PO4804>95
4-Fluoro-3-nitrobenzonitrilePiperidine (1.05 eq)WaterK3PO490692
2-Chloro-4-nitrobenzenePiperidine (2.50 eq)DMFNone (Amine excess)1001285
1-Fluoro-4-nitrobenzenePiperidine (1.20 eq)DMSOK2CO325298

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that causality is respected and deviations can be corrected in real-time.

Protocol A: Modern Aqueous SNAr (Green Chemistry)

This method is highly scalable and eliminates the need for organic extraction during workup .

  • Reagent Charging: To a round-bottom flask, add 1.0 equivalent of the fluoronitrobenzene precursor and 1.1 equivalents of K3PO4.

  • Solvent Addition: Add distilled water to achieve a 0.5 M to 1.5 M concentration relative to the precursor.

  • Nucleophile Addition: Add 1.05 equivalents of piperidine dropwise.

    • Validation Checkpoint 1: The mixture should immediately form a heterogeneous suspension. Do not add co-solvents to force dissolution; the hydrophobic packing is the primary kinetic driver.

  • Thermal Activation: Heat the vigorously stirred mixture to 80 °C for 4–6 hours.

    • Validation Checkpoint 2: Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material peak is entirely consumed.

  • Isolation: Cool the reaction mixture to 0–5 °C. The piperidinyl-nitrobenzene product will precipitate as a crystalline solid.

  • Workup: Filter the solid and wash with cold distilled water.

    • Validation Checkpoint 3: Test the pH of the aqueous filtrate. It must be >8. If the pH is acidic, the base was insufficient, and unreacted protonated piperidine may remain, indicating an incomplete reaction.

Protocol B: Traditional Polar Aprotic SNAr (For highly lipophilic/stubborn substrates)
  • Preparation: Dissolve 1.0 eq of the chloronitrobenzene or fluoronitrobenzene precursor in anhydrous DMF (0.2 M).

  • Base & Amine: Add 2.0 equivalents of K2CO3 followed by 1.2 equivalents of piperidine.

    • Validation Checkpoint 1: The suspension of K2CO3 must be finely powdered to maximize surface area for acid scavenging.

  • Reaction: Stir at 60 °C (for fluoro-precursors) or 100 °C (for chloro-precursors) under a nitrogen atmosphere.

  • Quenching: Upon completion (verified by TLC), pour the mixture into 5 volumes of ice water to precipitate the product.

  • Extraction (If no precipitation occurs): Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2SO4.

Workflow S1 1. Reagent Preparation Equimolar Precursor + Piperidine + Base S2 2. Solvent Selection Water (Green) or DMF (Traditional) S1->S2 S3 3. Thermal Activation Stir at 50-100°C S2->S3 S4 4. Reaction Monitoring LC-MS / TLC Analysis S3->S4 S5 5. Workup & Isolation Filtration or Phase Extraction S4->S5

Diagram 2: Self-validating experimental workflow for aqueous SNAr synthesis.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Błaziak, K., Danikiewicz, W., & Mąkosza, M. Molecules, 2020. URL:[Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Miller, W., et al. Organic Process Research & Development, 2025. URL:[Link]

  • A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. Ikeda, H., et al. The Journal of Organic Chemistry, 2011. URL:[Link]

Application Note: Reduction of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline to 2-Methyl-5-(piperidin-1-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The reduction of highly substituted aromatic nitro compounds to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics [1]. The substrate 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline presents a unique chemoselective environment: it contains a primary aniline, an electron-donating methyl group, and a basic, sterically demanding piperidine ring.

The objective of this protocol is to selectively reduce the nitro group at position 4 to yield 2-methyl-5-(piperidin-1-yl)benzene-1,4-diamine .

The Haber Mechanism: Causality in Reduction

Understanding the electrochemical model of nitro reduction (the Haber mechanism) is critical for preventing reaction failure [2]. The reduction does not occur in a single step; it proceeds through a series of reactive intermediates.

  • Nitro to Nitroso (

    
    ):  Rapid initial reduction.
    
  • Nitroso to Hydroxylamine (

    
    ):  Fast secondary reduction.
    
  • Hydroxylamine to Amine (

    
    ):  This is the rate-limiting step . Prematurely quenching the reaction leads to the accumulation of the hydroxylamine intermediate.
    

If the hydroxylamine accumulates, it can react with the nitroso intermediate via a parallel condensation pathway to form azoxy, azo, and hydrazo dimers, severely reducing the yield of the desired primary amine [2].

HaberMechanism NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e-, +2H+ -H2O NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e-, +2H+ Azoxy Ar-N=N(O)-Ar (Azoxy) NO->Azoxy + Ar-NHOH -H2O NH2 Ar-NH2 (Amine) NHOH->NH2 +2e-, +2H+ -H2O Azo Ar-N=N-Ar (Azo) Azoxy->Azo reduction Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo reduction Hydrazo->NH2 cleavage

Haber mechanism showing direct and condensation pathways of nitro reduction.

Experimental Strategies & Data Presentation

Because the substrate lacks hydrogen-sensitive functional groups (such as halogens, terminal alkynes, or reducible alkenes), catalytic hydrogenation is the gold standard [4]. It offers a clean reaction profile, generating only water as a byproduct, which simplifies downstream isolation. However, alternative metal-mediated reductions are provided for laboratories lacking high-pressure hydrogen infrastructure [3].

Quantitative Comparison of Reduction Methods
Reduction MethodCatalyst / ReagentsTypical YieldChemoselectivityScalabilityKey Advantage
Catalytic Hydrogenation 10% Pd/C,

(1-3 atm), MeOH
>95%ExcellentHighClean reaction, trace byproducts
Transfer Hydrogenation 10% Pd/C,

, EtOH
85-90%ExcellentMediumAvoids handling

gas
Metal-Mediated Fe powder,

, EtOH/

80-85%GoodHighRobust, highly tolerant of impurities

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

This protocol utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The basicity of the piperidine ring naturally buffers the system, though care must be taken during workup as the resulting electron-rich 1,4-diamine is highly susceptible to air oxidation.

Workflow Step1 1. Preparation Dissolve substrate in MeOH/THF Add 10% Pd/C catalyst Step2 2. Hydrogenation Purge with N2, then H2 Stir at rt under 1-3 atm H2 Step1->Step2 Step3 3. Monitoring Track via LC-MS/TLC Ensure complete Ar-NHOH conversion Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash with polar solvent Step3->Step4 Step5 5. Isolation Concentrate under vacuum Precipitate or crystallize Step4->Step5

Step-by-step workflow for the catalytic hydrogenation of the nitroaniline.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (1.0 eq, e.g., 2.35 g, 10.0 mmol) in anhydrous Methanol (100 mL, 0.1 M).

    • Causality Insight: Methanol is chosen for its high solubility profile for both the nitro starting material and the polar hydroxylamine intermediate.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (10 wt%, 235 mg).

    • Self-Validating Safety Step: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The Argon stream prevents spontaneous combustion.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Nitrogen (repeat 3x). Finally, evacuate and backfill with Hydrogen gas via a balloon (repeat 3x).

  • Reaction Execution: Stir the suspension vigorously at room temperature for 4–12 hours.

  • In-Process Monitoring (LC-MS): Sample an aliquot (10 µL), dilute in MeOH, and filter through a syringe filter.

    • Validation Metric: Look for the total disappearance of the starting material mass (

      
       236 
      
      
      
      ) and the appearance of the product mass (
      
      
      206
      
      
      ). Crucially, verify the absence of the hydroxylamine intermediate (
      
      
      222
      
      
      ).
  • Workup & Filtration: Once complete, purge the flask thoroughly with Nitrogen to remove all Hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with degassed Methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo at 30 °C. The resulting 2-methyl-5-(piperidin-1-yl)benzene-1,4-diamine should be immediately flushed with Argon and stored at -20 °C.

    • Causality Insight: The 1,4-diamine core is highly electron-rich and prone to rapid air oxidation (turning dark brown/black). Minimizing thermal stress and oxygen exposure preserves product integrity.

Method B: Iron-Mediated Reduction (Alternative)

For environments where high-pressure hydrogen or pyrophoric catalysts are restricted, the Béchamp reduction variant using Iron and Ammonium Chloride is highly effective [3].

Step-by-Step Procedure:
  • Reaction Setup: Suspend 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) followed by solid Ammonium Chloride (

    
    , 2.0 eq).
    
    • Causality Insight:

      
       acts as a mild proton source that activates the iron surface without fully protonating the basic piperidine ring, which would otherwise hinder solubility.
      
  • Reaction Execution: Equip the flask with a reflux condenser and heat to 80 °C for 2–4 hours. The bright yellow suspension will turn dark brown/black as iron oxides form.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Add saturated aqueous

    
     and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the target diamine.

References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications (Organic Process Research & Development).[Link]

  • Method of reducing aromatic nitro compounds.
  • Reduction of nitro compounds. Wikipedia.[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI (Molecules).[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Purification / Impurity Removal Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of regioisomers from 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (hereafter referred to as Target-5-Pip ) is a critical challenge in the synthesis of ALK inhibitors (e.g., Ceritinib analogues). These impurities typically arise not from the final piperidine displacement step, but from the regioselectivity of the nitration in the precursor synthesis.

Because the target and its regioisomers (primarily 2-Methyl-5-nitro-4-(piperidin-1-yl)aniline ) share identical molecular weights (


 235.28) and similar polarities, standard LC-MS is insufficient for diagnosis, and standard flash chromatography often yields co-elution.

This guide provides a definitive troubleshooting workflow, focusing on diagnosis via NMR , purification via fractional recrystallization , and chromatographic resolution .

Module 1: Diagnostic & Root Cause Analysis

Q: How do I confirm the presence of a regioisomer? LC-MS shows a single peak.

A: LC-MS is a "blind spot" for this impurity profile. Both the target and the impurity have the exact same mass. You must use 1H NMR and HPLC with specific stationary phases.

The Diagnostic Protocol
  • 1H NMR (DMSO-d6): Focus on the aromatic region (6.0 – 8.5 ppm).

    • Target-5-Pip: The proton at C3 (ortho to nitro, meta to methyl) and C6 (ortho to amine, ortho to piperidine) will appear as two distinct singlets.

    • Impurity (Isomer-4-Pip): Look for "shadow peaks" near the aromatic singlets. The chemical shift of the proton adjacent to the nitro group will shift significantly depending on whether it is at position 3 or 6.

    • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the Methyl group signal (~2.1 ppm).

      • Target: You should see NOE enhancement of the C3-H (which is adjacent to the Nitro).

      • Impurity: If the Nitro and Piperidine are swapped, the magnetic environment of the proton adjacent to the methyl changes.

  • HPLC Method (High Resolution):

    • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl). The π-π interactions differ between regioisomers.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Gradient: Shallow gradient (e.g., 40% to 50% B over 20 minutes). Isomers often elute 0.5–1.0 min apart.

Q: Where is this impurity coming from?

A: It is almost certainly an inheritance from your starting material. The synthesis typically follows this path:

  • Precursor: 2-Methyl-5-chloroaniline (or fluoro analogue).

  • Nitration: Nitration of the precursor.[1][2][3]

    • Desired: Nitration at C4 (Para to amine)

      
      5-Chloro-2-methyl-4-nitroaniline .
      
    • Impurity: Nitration at C5/C3 or rearrangement

      
      4-Chloro-2-methyl-5-nitroaniline .
      
  • SNAr: Displacement of the Halogen by Piperidine. Both isomers react, carrying the impurity to the final stage.

Module 2: Purification Protocols

Method A: Fractional Recrystallization (Scalable)

Best for: Batches >5g with impurity levels <15%.

Nitroanilines exhibit significant solubility differentials in alcohol/water mixtures based on the "packing" efficiency of the nitro group.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (

    
    C) until full dissolution. If solids remain, add Ethanol in 1 mL increments.
    
  • The "Anti-Solvent" Drop: While maintaining reflux, add Deionized Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a minimal amount of hot Ethanol to just clear the solution.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) in the oil bath. Do not use an ice bath yet. Rapid cooling traps the impurity.

  • Harvest: Once at room temperature, move to an ice bath for 30 minutes. Filter the yellow/orange needles.

  • Wash: Wash with cold 1:1 Ethanol/Water.

Why this works: The target molecule (1,2,4,5-substituted) packs differently than the isomer. The "wrong" isomer usually remains in the mother liquor.

Method B: Flash Chromatography with Amine Doping

Best for: Batches <2g or high impurity levels (>15%).

Standard silica chromatography often fails because the piperidine moiety causes "tailing" (streaking) due to interaction with acidic silanols, masking the separation.

Protocol:

  • Stationary Phase: High-performance Silica (spherical, 25-40 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate + 1% Triethylamine (TEA) .

    • Note: The TEA blocks the silanol sites, sharpening the peaks and allowing the subtle polarity difference of the nitro group position to resolve the isomers.

  • Gradient:

    • Equilibrate with 10% EtOAc (with 1% TEA).

    • Gradient: 10%

      
       40% EtOAc over 20 CV (Column Volumes).
      
  • Fraction Collection: Collect small fractions. The regioisomer usually elutes before the target (less polar due to shielding).

Module 3: Visualization & Logic

Figure 1: Impurity Origin & Synthesis Pathway

This diagram illustrates the "Inheritance of Impurity" mechanism, proving that purification must happen either at the Precursor stage or the Final stage.

SynthesisPath Start Starting Material (3-chloro-4-methylaniline) Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Precursor_Major MAJOR PRECURSOR 5-Chloro-2-methyl-4-nitroaniline Nitration->Precursor_Major Para-direction (Major) Precursor_Minor MINOR IMPURITY 4-Chloro-2-methyl-5-nitroaniline (Regioisomer) Nitration->Precursor_Minor Meta/Ortho mix (Minor) SNAr Step 2: SNAr Reaction (+ Piperidine, K2CO3, DMF) Precursor_Major->SNAr Precursor_Minor->SNAr Product_Major TARGET PRODUCT 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline SNAr->Product_Major Yields Target Product_Minor STUBBORN IMPURITY 2-Methyl-5-nitro-4-(piperidin-1-yl)aniline SNAr->Product_Minor Yields Impurity

Caption: The "Parallel Track" synthesis showing how precursor regioisomers propagate through the SNAr reaction to the final product.

Figure 2: Troubleshooting Decision Matrix

Use this logic flow to determine the correct purification method for your specific batch.

DecisionMatrix Start Crude Product Analysis Check Impurity Level (via 1H NMR) Start->Check High > 15% Impurity Check->High Low < 15% Impurity Check->Low MethodB METHOD B Flash Column (Hex/EtOAc + 1% TEA) High->MethodB If resynthesis impossible MethodC METHOD C Resynthesis (Purify Precursor) High->MethodC Purification difficult ScaleCheck Batch Scale? Low->ScaleCheck Small < 2 grams ScaleCheck->Small Large > 5 grams ScaleCheck->Large Small->MethodB MethodA METHOD A Recrystallization (EtOH/H2O) Large->MethodA

Caption: Decision tree for selecting the optimal purification strategy based on impurity load and batch scale.

Module 4: Technical Data & Specifications

PropertyTarget MoleculeRegioisomer Impurity
Structure 2-Me, 4-NO2, 5-Pip2-Me, 5-NO2, 4-Pip
Polarity Slightly Higher (Nitro/Amine separation)Slightly Lower
pKa (Piperidine N) ~5.5 (Conjugated e- withdrawal)~5.2 (Steric/Electronic variance)
1H NMR (Aromatic) Distinct Singlets (Para)Singlets (often overlapping)
Best Separation Phenyl-Hexyl / Biphenyl PhaseStandard C18 often co-elutes

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography. PubMed.[5] Retrieved from

  • ResearchGate. (2025).[6] Separation and determination of nitroaniline isomers by capillary zone electrophoresis. Retrieved from

  • Google Patents. (2015). Method for preparing ceritinib (CN104356112A). Retrieved from

Sources

Technical Support Center: High-Purity Synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CER-INT-005 Subject: Troubleshooting Low Purity & Yield in


 Piperidination
Applicable For:  Intermediate synthesis for ALK inhibitors (e.g., Ceritinib/LDK378)

Executive Summary

The synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (CAS: 13852-51-2 derivative) typically proceeds via Nucleophilic Aromatic Substitution (


) of 5-chloro-2-methyl-4-nitroaniline  with piperidine. While the reaction mechanism is theoretically straightforward—driven by the electron-withdrawing nitro group at the para position relative to the leaving group (chlorine)—practical execution often suffers from three primary failure modes:
  • Incomplete Conversion: Due to steric crowding at the C5 position.

  • Oxidative Degradation: The electron-rich aniline moiety is susceptible to air oxidation, yielding "tar-like" azo/azoxy impurities.

  • Piperidine Trapping: Formation of viscous piperidinium salts that complicate crystallization.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: HPLC shows ~10-15% unreacted starting material (5-chloro-2-methyl-4-nitroaniline) that persists even after 24 hours. How do I push this to completion?

Diagnosis: The reaction is likely stalling due to steric hindrance and insufficient basicity . The methyl group at C2 and the nitro group at C4 create a crowded environment for the incoming bulky piperidine nucleophile at C5. Furthermore, as the reaction proceeds, HCl is generated, which protonates the remaining piperidine, rendering it non-nucleophilic.

Corrective Action:

  • Stoichiometry Adjustment: Ensure you are using at least 3.0 equivalents of piperidine. The first equivalent acts as the nucleophile, the second as a base to neutralize HCl.

  • Auxiliary Base: Add 1.5 eq of Potassium Carbonate (

    
    ) . This inorganic base scavenges the acid more effectively than excess piperidine, preventing the formation of piperidinium hydrochloride salts in the organic phase.
    
  • Solvent Switch: If using Ethanol or Isopropanol, switch to a polar aprotic solvent like DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These solvents solvate the cation (

    
    ), leaving the piperidine anion "naked" and significantly more reactive.
    
  • Temperature: Increase reaction temperature to 100–110°C .

Q2: My crude product is a dark oil that refuses to crystallize, despite the literature suggesting a yellow solid.

Diagnosis: This "oiling out" is typically caused by residual piperidine/solvent complexes or oxidative impurities .

  • Residual Solvent: Piperidine (bp 106°C) has a high boiling point and adheres tenaciously to the product.

  • Oxidation: If the reaction was run without an inert atmosphere, the aniline amine (

    
    ) has likely oxidized to form colored diazo impurities which act as "crystal poisons."
    

Corrective Action:

  • The "Acid Wash" Trick: During workup, do not just wash with water. Wash the organic layer (EtOAc) with 0.5M aqueous HCl .

    • Why? This protonates the excess piperidine (making it water-soluble) but does not protonate the aniline product significantly (due to the strong electron-withdrawing nitro group reducing the basicity of the aniline

      
      ).
      
  • Seed & Cool: Dissolve the oil in a minimum amount of hot Ethanol, add water until turbid, and add a seed crystal. Cool slowly to 4°C. Rapid cooling traps impurities.

Q3: I see a new impurity peak (RRT ~0.85) appearing when I scale up.

Diagnosis: This is likely the hydrolysis product (5-hydroxy-2-methyl-4-nitroaniline).

  • Cause: Presence of water in the solvent or base (

    
    ) at high temperatures. Hydroxide ions (
    
    
    
    ) compete with piperidine for the
    
    
    attack.

Corrective Action:

  • Use anhydrous DMF .

  • Dry

    
     in an oven at 120°C before use.
    
  • Ensure the system is under a Nitrogen blanket to exclude atmospheric moisture.

Part 2: Optimized Experimental Protocol

Workflow Visualization

SynthesisWorkflow Start Start: 5-chloro-2-methyl-4-nitroaniline Reaction Reaction Phase Solvent: Anhydrous DMF Reagents: Piperidine (3.0 eq), K2CO3 (1.5 eq) Temp: 110°C, Time: 12-16h Atmosphere: N2 Start->Reaction IPC IPC: HPLC Check Target: SM < 1.0% Reaction->IPC IPC->Reaction Fail (Add catalyst/Time) Quench Quench Pour into Ice/Water (10x volume) IPC->Quench Pass Filtration Isolation Filter Precipitate Quench->Filtration Purification Purification Recrystallization (EtOH/H2O) Filtration->Purification Final Final Product Yellow/Orange Solid Purity > 98% Purification->Final

Caption: Optimized workflow for the synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, emphasizing the critical In-Process Control (IPC) step.

Step-by-Step Methodology
  • Setup:

    • Charge a 3-neck round bottom flask with 5-chloro-2-methyl-4-nitroaniline (1.0 eq) .

    • Add Anhydrous DMF (10 volumes) .

    • Add Potassium Carbonate (1.5 eq) (powdered, dried).

    • Purge with Nitrogen for 15 minutes.

  • Reaction:

    • Add Piperidine (3.0 eq) dropwise.

    • Heat to 110°C . Monitor by HPLC every 4 hours.

    • Target: < 1% Starting Material area.

  • Workup (The "Crashing" Method):

    • Cool reaction mass to 25°C.

    • Pour slowly into Ice Water (10 volumes) with vigorous stirring.

    • Observation: A bright yellow/orange solid should precipitate.

    • Stir for 30 minutes to break up clumps (trapped DMF).

    • Filter and wash the cake with copious water (to remove DMF and inorganic salts).

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in boiling Ethanol (5 volumes) .

    • Optional: Add activated carbon (5 wt%), stir for 10 mins, and hot filter (removes oxidative tar).

    • Allow to cool slowly to room temperature.[1]

    • If no crystals form, add Water (1-2 volumes) dropwise until slight turbidity persists, then cool to 0-5°C.

    • Filter and dry under vacuum at 45°C.

Part 3: Data & Specifications

Impurity Profile Table
ComponentRetention Time (Rel)IdentityOriginRemoval Strategy
SM 1.005-chloro-2-methyl-4-nitroanilineUnreacted Starting MaterialIncrease Temp/Base; Extend Time
Impurity A 0.855-hydroxy-2-methyl-4-nitroanilineHydrolysis (Water ingress)Dry solvents; Anhydrous conditions
Impurity B 1.20Bis-piperidine adductOver-reaction (Rare)Control Stoichiometry
Impurity C 0.20 - 0.40Piperidine / SaltsReagentsAcidic wash (0.5M HCl) or H2O wash
Product 0.92 Target Molecule --

Note: Relative Retention Times (RRT) are approximate and depend on specific C18/Acetonitrile gradients.

Logic Tree for Troubleshooting

TroubleshootingTree Problem Low Purity / Yield CheckHPLC Check HPLC Profile Problem->CheckHPLC SM_High High SM (>5%) CheckHPLC->SM_High Unknown_Imp New Impurity Peaks CheckHPLC->Unknown_Imp No_Precip No Precipitation (Oiling) CheckHPLC->No_Precip Action_SM 1. Check Temp (110°C) 2. Add Base (K2CO3) 3. Check Stirring SM_High->Action_SM Action_Imp 1. Check Water Content (Hydrolysis) 2. Check Inert Gas (Oxidation) Unknown_Imp->Action_Imp Action_Oil 1. Acid Wash (Remove Piperidine) 2. Seed Crystal 3. Slow Cooling No_Precip->Action_Oil

Caption: Decision matrix for diagnosing reaction failures based on analytical data.

References

  • Marsilje, T. H., et al. (2013).[2] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675-5690.[2]

  • Novartis AG. (2008). "Pyrimidines as ALK Inhibitors.

    
     chemistry for Ceritinib intermediates). 
    
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

    
    ). 
    

Sources

Minimizing side reactions during 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Chemistry Division Topic: Optimization of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline Isolation Ticket ID: TSC-2024-NITRO-05 Status: Open for Public Access[1]

Executive Summary

This technical guide addresses critical bottlenecks in the workup and isolation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , a key intermediate often associated with the synthesis of ALK inhibitors like Ceritinib (LDK378).[1]

The presence of an electron-rich amine (aniline), a reducible nitro group, and a basic piperidine moiety creates a "perfect storm" for three common failure modes:[1]

  • Oxidative Degradation: Formation of "black tar" impurities (azo/azoxy dimers).

  • Emulsion/Separation Failure: Caused by the amphoteric nature of the molecule.

  • Persistent Impurities: Difficulty in removing excess piperidine reagent.

Module 1: The "Black Tar" Syndrome (Oxidation Management)

User Query: "My reaction mixture was bright orange, but during the workup (DCM extraction), it turned dark brown/black. Yield dropped by 40%."

Root Cause Analysis: The aniline moiety at position 1 is highly susceptible to radical oxidation, particularly under basic, aerobic conditions.[1] While the nitro group at position 4 is electron-withdrawing (stabilizing), the piperidine at position 5 is electron-donating, pushing electron density back into the ring and increasing the HOMO energy level, making the aniline easier to oxidize into radical cations, which then polymerize or dimerize into azo-species.[1]

Technical Protocol: The "Anoxic" Workup To prevent oxidative oligomerization, you must break the "Radical Triangle" (Oxygen + Base + Light).

  • Degassing: Sparge all extraction solvents (DCM or EtOAc) with Nitrogen/Argon for 15 minutes prior to use.

  • The Antioxidant Wash: Do not use plain water for the first wash. Use a reducing buffer.

    • Recipe: 5% w/v Sodium Ascorbate or 1% w/v Sodium Thiosulfate in water.

    • Mechanism:[1][2][3][4][5] These scavenge dissolved oxygen and quench radical species immediately upon phase contact.

  • Light Exclusion: Wrap the separation funnel in aluminum foil. Nitroanilines are photosensitive.

Graphviz Diagram: Oxidative Degradation Pathway

OxidationPathway Start Target Molecule (Aniline Form) Radical Anilino Radical (Reactive Intermediate) Start->Radical O2 / Light / Base Dimer Hydrazo/Azo Dimer (Dark Impurity) Radical->Dimer Dimerization Polymer Polyaniline Tars (Black Solid) Radical->Polymer Polymerization Prevention PREVENTION: Sodium Ascorbate Wash + N2 Sparging Prevention->Radical Quenches

Caption: Mechanism of oxidative degradation during workup and the interception point for antioxidant additives.

Module 2: The "Sticky" Impurity (Removing Excess Piperidine)

User Query: "I cannot remove the excess piperidine. I've washed with water 5 times, but the NMR still shows aliphatic peaks at 1.5 and 2.8 ppm."

Root Cause Analysis: This is a classic


 discrimination error.
  • Piperidine (Reagent): Aliphatic amine.

    
     (Strong Base).
    
  • Target Molecule: N-aryl piperidine / Nitroaniline.[1] The nitrogen lone pair on the piperidine ring is conjugated into the nitro-aromatic system (ortho-nitro effect). The aniline

    
     is also conjugated.
    
    • Estimated

      
       of Target:
      
      
      
      (Weak Base).[1]

The Solution: The "pH Window" Wash Water washes are insufficient because piperidine partitions into organic solvents (DCM/EtOAc) effectively. You need a buffer that protonates the piperidine (forcing it into water) but not the target (keeping it organic).

Optimized Protocol:

  • Solvent: Dissolve crude in Ethyl Acetate (DCM is acceptable, but EtOAc separates better from acidic water).

  • The Discrimination Wash: Wash the organic layer with 0.5 M Citric Acid (pH ~3-4) or 5% Ammonium Chloride (pH ~5) .

    • At pH 4:

      • Piperidine: 99.9% Protonated (

        
        ). Goes to Aqueous. 
        
      • Target: Predominantly Neutral. Stays in Organic.

  • Verification: Check the aqueous layer by TLC. If the target is crashing out or moving to the water, the pH is too low (too acidic). Adjust to pH 5 using Ammonium Chloride.

Comparison of Wash Buffers:

Wash SolutionpHPiperidine FateTarget FateRisk Level
Water 7.0Partitions (Poor removal)OrganicHigh (Impurity remains)
1M HCl 0.0AqueousAqueous (Salt formation)High (Yield loss)
5% Citric Acid 3-4Aqueous Organic Optimal
Sat.[1] NaHCO3 8.5OrganicOrganicLow (No purification)

Module 3: The "Catch and Release" Purification (Alternative)

User Query: "My crude is very dirty. Is there a way to purify without a column?"

Technical Insight: If the Citric Acid wash (Module 2) is insufficient, you can invert the logic using the "Catch and Release" method described in patent literature for similar nitroanilines [1].

Protocol:

  • Extract: Dissolve the crude reaction mixture in DCM.

  • Catch: Extract the DCM layer with 2M HCl (2x).

    • Logic: At pH < 1, the target molecule will protonate and move into the aqueous layer. Non-basic impurities (unreacted chloro-nitro precursors, if any) stay in the DCM.[1]

    • Discard the DCM layer.

  • Release: Take the acidic aqueous layer (now bright orange/red) and cool to 0°C.

  • Precipitate: Slowly add 4M NaOH or

    
     until pH reaches 10-11.
    
    • The target molecule will deprotonate and precipitate as a solid.

  • Filter: Collect the solid by vacuum filtration.

Graphviz Diagram: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Extraction Extract w/ EtOAc Start->Extraction Decision Impurity Profile? Extraction->Decision RouteA Route A: Excess Piperidine Only Decision->RouteA Clean but Basic RouteB Route B: Complex Impurities Decision->RouteB Dirty / Tarry WashCitric Wash w/ 5% Citric Acid (pH 4) RouteA->WashCitric ResultA Piperidine -> Aqueous Product -> Organic WashCitric->ResultA Catch Extract into 2M HCl RouteB->Catch Discard Discard Organic Layer (Non-basic impurities) Catch->Discard Release Basify Aqueous to pH 10 (Precipitate Product) Catch->Release

Caption: Decision matrix for selecting between the "pH Window Wash" and "Catch & Release" protocols.

References

  • Marsilje, T. H., et al. (2013).[1][6] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378.[1][6] Journal of Medicinal Chemistry, 56(14), 5675–5690.[1][6]

  • ChemicalBook. (n.d.). 2-Nitro-5-(1-piperazinyl)aniline synthesis (Patent WO2005/82894).[7]

  • Wuitschik, G., et al. (2010).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal, 16(26).[1] [1]

Sources

Purification challenges of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Welcome to the Technical Support Center. Highly functionalized basic amines like 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline present unique chromatographic challenges. This molecule features a highly basic tertiary amine (piperidine), a primary aniline, an electron-withdrawing nitro group, and an electron-donating methyl group. This specific electronic topology often leads to severe peak tailing, irreversible adsorption, and poor recovery on standard stationary phases.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure successful purification.

Diagnostic Troubleshooting Workflow

G Start Issue: Severe Tailing or Low Recovery CheckSilica Are you using standard Type-A Silica Gel? Start->CheckSilica ModifyMP Add 1-5% TEA or NH4OH to Mobile Phase CheckSilica->ModifyMP Yes RP Use Reversed-Phase (C18) with 0.1% TFA or high pH CheckSilica->RP No, using C18 Pretreat Pre-equilibrate column with basic modifier ModifyMP->Pretreat Success1 Optimal Peak Symmetry Achieved Pretreat->Success1 Resolution OK AltPhase Switch to Basic Alumina or KP-NH Silica Pretreat->AltPhase Still Tailing AltPhase->Success1 RP->Success1

Troubleshooting workflow for basic amine tailing during column chromatography.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline streak across the TLC plate and tail severely during normal-phase column chromatography? Causality & Mechanism: The root cause is the strong interaction between the basic piperidine moiety (pKa ~11.2) and the acidic residual silanol groups (pKa ~4.5–5.0) present on standard Type-A silica gel[1]. While the aniline nitrogen's basicity is suppressed by the electron-withdrawing para-nitro group, the piperidine nitrogen remains highly basic. At neutral conditions, the silanols are partially ionized, and the piperidine nitrogen becomes protonated. This leads to a strong cation-exchange interaction rather than simple adsorption/desorption, causing the compound to drag or permanently bind to the column[2].

Q2: How can I modify my normal-phase solvent system to prevent this irreversible binding? Causality & Mechanism: You must chemically suppress the silanol ionization. The most effective method is adding a "competing base" or silanol suppressor, such as 1–5% Triethylamine (TEA) or methanolic ammonia, to your mobile phase[3]. TEA acts as a sacrificial modifier; because it is highly basic and volatile, it preferentially binds to the acidic silanol sites, effectively "masking" them[4]. This allows your target piperidinyl-aniline to elute based on its inherent polarity rather than electrostatic trapping.

Mechanism Silica Acidic Silanol (SiO-H) Interaction Ion-Exchange / Strong H-Bonding (Causes Tailing) Silica->Interaction No Additive Masked Masked Silanol (SiO- ... H-TEA+) Silica->Masked Add TEA Amine Piperidine Moiety (Target Molecule) Amine->Interaction Elution Free Target Molecule (Sharp Elution) Amine->Elution TEA Triethylamine (TEA) (Mobile Phase Additive) TEA->Masked Masked->Elution Prevents Binding

Mechanism of silanol masking by triethylamine to prevent target amine retention.

Q3: I added TEA to my eluent, but my compound is still tailing. What did I do wrong? Causality & Mechanism: A common procedural failure is neglecting to pre-equilibrate the silica gel. Silica is highly porous and contains a massive surface area of active silanols. If you only add TEA to the solvent carrying your sample, the TEA will be entirely consumed by the first few inches of silica. You must flush the column with 2–3 column volumes (CV) of the TEA-modified solvent before loading your sample to ensure all silanols are fully masked throughout the entire column bed.

Q4: Are there alternative stationary phases if I want to avoid using TEA entirely? Causality & Mechanism: Yes. If TEA complicates your downstream processing (e.g., interfering with NMR or subsequent coupling steps), switch the stationary phase. Basic Alumina is an excellent alternative for amines because it lacks the acidic sites found on silica[3]. Alternatively, amine-functionalized silica (e.g., KP-NH) provides a pre-deactivated surface that repels basic compounds, ensuring sharp elution without the need for mobile phase additives[5].

Q5: How do I separate the product from unreacted piperidine using Reversed-Phase (RP) chromatography? Causality & Mechanism: When using C18 columns, apply the "2 pH Rule"[6]. You have two options to control the ionization state:

  • Low pH (Ion-Pairing): Add 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This neutralizes the silanols and protonates both amines. The TFA anion acts as an ion-pairing agent, increasing hydrophobicity and improving peak shape[2].

  • High pH (Free-Base): Use a hybrid silica column (e.g., BEH) that can withstand pH > 10. Adding ammonium hydroxide to reach pH 11 deprotonates the piperidine, forcing it into its lipophilic free-base form, maximizing retention and resolution[2].

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline under various purification conditions:

Purification MethodStationary PhaseMobile PhaseAdditivePeak Symmetry (As)Expected Recovery
Standard Normal Phase Bare Silica (Type A)Hexanes / EtOAcNone> 3.5 (Severe Tailing)< 40%
Modified Normal Phase Bare Silica (Type A)Hexanes / EtOAc2% TEA1.3 - 1.585% - 90%
Alternative Normal Phase Basic AluminaHexanes / EtOAcNone1.1 - 1.3> 90%
Reversed-Phase (Low pH) C18 (Endcapped)Water / Acetonitrile0.1% TFA1.1> 95%
Reversed-Phase (High pH) Hybrid C18 (BEH)Water / Acetonitrile0.1% NH₄OH1.0 - 1.2> 95%
Validated Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Silica Chromatography

This protocol is self-validating through pH monitoring to ensure complete column deactivation prior to sample loading.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexanes:EtOAc) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack the standard Type-A silica gel column using the TEA-modified solvent.

  • Pre-Equilibration (Critical Step): Pass at least 3 Column Volumes (CV) of the TEA-modified solvent through the column.

  • Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. Do not proceed until the eluent tests basic (pH > 9). If it is neutral, the silica is still absorbing TEA; continue flushing.

  • Sample Loading: Dissolve 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline in a minimal amount of the TEA-modified solvent (or pure EtOAc if solubility is poor) and carefully load it onto the column head.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC (plates should also be pre-run or developed in TEA-containing solvent to prevent streaking).

Protocol B: Reversed-Phase Flash Chromatography (Low pH Ion-Pairing)

This protocol utilizes ion-pairing to achieve high-resolution separation from structurally similar impurities.

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • System Equilibration: Mount a C18 endcapped flash column. Flush the system with 5% Solvent B for 3 CVs.

  • Validation Check: Monitor the baseline UV absorbance (at 254 nm and 400 nm for the nitroaniline chromophore). Ensure the baseline is completely flat and system backpressure is stable before injection.

  • Sample Loading: Dissolve the sample in a highly polar solvent compatible with the initial gradient (e.g., DMSO or DMF, maximum 1-2% of column volume to prevent band broadening).

  • Gradient Elution: Run a gradient from 5% B to 100% B over 15 CVs. The protonated piperidinyl-aniline will form an ion-pair with the trifluoroacetate anion, eluting as a sharp, symmetrical peak.

  • Post-Purification: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA.

References

[1] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 1 [2] Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. 2 [4] BDMAEE. Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. 4 [6] Biotage. Ionizable compound purification using reversed-phase flash column chromatography. 6 [5] Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?5 [3] Membrane Solutions. Column Chromatography Notes. 3

Sources

Resolving solubility issues of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline in water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

The Challenge: Researchers frequently encounter "crash-out" events (precipitation) with 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline during aqueous dilution.[1][2] This molecule exhibits "Brick Dust" characteristics: high crystal lattice energy coupled with moderate lipophilicity.[2]

Chemical Root Cause Analysis:

  • Electronic Deactivation: The molecule contains a piperidine ring (normally basic,

    
    ).[2] However, the nitro group at position 4  (ortho to the piperidine at position 5) exerts a strong electron-withdrawing effect (
    
    
    
    and
    
    
    effects).[1][2] This drastically lowers the basicity of the piperidine nitrogen, rendering it difficult to protonate at physiological pH (7.4).[2]
  • Crystal Packing: The planar nitroaniline core facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding, creating a stable crystal lattice that water cannot easily break.[2]
  • Hydrophobicity: The piperidine ring and methyl group add significant non-polar surface area.

Solubility Diagnostics & Decision Tree

Before attempting formulation, determine the "Solubility Phenotype" of your specific batch using this decision matrix.

SolubilityDecisionTree Start Start: Solid Compound CheckPka Step 1: pKa Prediction/Check (Is basicity > 5.0?) Start->CheckPka HighPka Yes (Basic) CheckPka->HighPka Unlikely for this analog LowPka No (Weakly Basic/Neutral) (Due to Nitro Group) CheckPka->LowPka Most Likely SaltScreen Strategy A: Salt Formation (Mesylate, HCl, Tartrate) HighPka->SaltScreen Cosolvent Strategy B: Cosolvent/Surfactant (DMSO + Tween 80) LowPka->Cosolvent TestAq Test Aqueous Solubility (pH 1.2 vs pH 7.4) SaltScreen->TestAq Cosolvent->TestAq Success Soluble > 1 mg/mL? TestAq->Success Fail Precipitation? TestAq->Fail Advanced Strategy C: Amorphous Dispersion (HPMC-AS / Cyclodextrin) Fail->Advanced

Figure 1: Decision matrix for solubilizing hydrophobic weak bases with electron-withdrawing substituents.

Recommended Solubilization Protocols

Protocol A: The "Golden Triangle" Method (DMSO/PEG/Water)

Best for: In vitro assays, cell culture (with <0.5% DMSO final).[2]

Theory: This method utilizes cosolvency .[1][2] DMSO disrupts the crystal lattice, while PEG (Polyethylene Glycol) acts as an interface between the hydrophobic drug and water, preventing immediate aggregation.[2]

Step-by-Step Workflow:

  • Stock Preparation (20 mM):

    • Weigh 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.[1][2]

    • Dissolve in 100% anhydrous DMSO .

    • Critical: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes. The solution must be perfectly clear yellow/orange.

  • Intermediate Dilution (The "Bridge"):

    • Do NOT add the DMSO stock directly to the media.[2] This causes local supersaturation and immediate precipitation (the "cloud" effect).[2]

    • Prepare a 10x Intermediate in PEG-400 or Propylene Glycol .[1][2]

    • Mix: 10 µL DMSO Stock + 90 µL PEG-400.[1][2]

  • Final Dilution:

    • Slowly add the Intermediate (100 µL) to your aqueous buffer (900 µL) while vortexing.

    • Final Composition: 1% DMSO, 9% PEG-400, 90% Buffer.[2]

Protocol B: pH-Dependent Solubilization (Acidic Lock)

Best for: IV administration studies or specific chemical assays.[1][2]

Theory: Due to the ortho-nitro group, the piperidine nitrogen likely has a


 shifted down to ~3.0–4.[2]0. Standard buffers won't protonate it.[1][2]
  • Acidification:

    • Dissolve the compound in 0.1 M HCl or Methanesulfonic Acid (1 eq) .[2]

    • Note: If the compound does not dissolve in 0.1 M HCl, the crystal lattice energy is too high for the ionization energy to overcome. Revert to Protocol A.

  • Buffering:

    • If successful, dilute into Acetate Buffer (pH 4.5) .[2] Avoid Phosphate buffers (pH 7.[1][2]4) as the compound will likely deprotonate and crash out.[2]

Quantitative Solubility Data (Estimated)

Based on Structural Activity Relationships (SAR) of nitroanilines [1, 2].[1][2]

Solvent SystemEstimated Solubility (25°C)Notes
Water (pH 7.4) < 10 µg/mLEssentially insoluble.[1][2] "Brick Dust".
Water (pH 1.2) 50 - 200 µg/mLLimited improvement due to weak basicity.[1][2]
DMSO > 50 mg/mLExcellent solvent.[1][2]
Ethanol 1 - 5 mg/mLModerate.[1][2]
PEG-400 10 - 20 mg/mLGood cosolvent.
5% DMSO / 95% PBS < 50 µg/mLHigh Risk: Likely to precipitate over time.[1][2]
5% DMSO / 40% PEG / Water > 1 mg/mLRecommended Formulation.

Troubleshooting & FAQs

Q1: I added my DMSO stock to cell culture media, and it turned cloudy immediately. Why? A: You triggered the "Solvent Shift" effect. Log solubility decreases linearly as the volume fraction of water increases.

  • Fix: Use the Intermediate Dilution step (Protocol A).[2] Alternatively, pre-warm the media to 37°C and add a surfactant like Tween 80 (0.1%) to the media before adding the drug.

Q2: Can I use cyclodextrins (HP-β-CD)? A: Yes, but with a caveat. Nitroanilines are sterically rigid.[1][2]

  • Recommendation: Use Sulfobutylether-β-cyclodextrin (Captisol) at 20% w/v.[1][2] The sulfobutyl groups interact better with the polar nitro group than standard HP-β-CD.[1][2] Stir for 4 hours at room temperature; do not heat above 50°C as nitroanilines can degrade.

Q3: Is the color change normal? A: Yes. Nitroanilines are chromophores.[1][2]

  • Yellow: Neutral species (in DMSO/Organic).[2]

  • Orange/Red: Can indicate charge transfer complexes or ionization at very low pH.[1][2]

  • Warning: If it turns dark brown/black, this indicates oxidative degradation.[2] Discard the sample.

Q4: My compound sticks to the plastic tips. A: This is common for hydrophobic bases.

  • Fix: Use Low-Retention pipette tips. Pre-wet the tip with the solvent before drawing the specific volume.

References

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Defines the relationship between melting point and solubility for nitro-aromatics).

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa shifts in substituted anilines).

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews. (The foundational paper on solubility rules).

  • PubChem Compound Summary.

Sources

Technical Support Center: Controlling Exotherms in 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline. This guide is engineered for drug development professionals and process chemists scaling up the nucleophilic aromatic substitution (S_NAr) of 5-fluoro-2-methyl-4-nitroaniline (or its chloro-analog) with piperidine.

Mechanistic Causality: The Engine of the Exotherm

The coupling of 5-fluoro-2-methyl-4-nitroaniline with piperidine is driven by a classic S_NAr mechanism. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making the carbon attached to the halogen highly susceptible to [1].

  • The Heat Source: The reaction proceeds via a resonance-stabilized anionic intermediate known as the [2]. The formation of this complex, coupled with the subsequent elimination of hydrogen fluoride (which is immediately neutralized by excess amine), releases substantial enthalpy (

    
    ).
    
  • The Danger of Nitroaromatics: Nitroaromatic compounds possess[3]. If the S_NAr exotherm is not managed, the localized temperature can surpass the onset of decomposition (

    
    ) of the nitroaromatic species. This triggers a secondary, autocatalytic decomposition pathway—a —that can result in rapid pressurization and equipment failure[1].
    
Troubleshooting Guides & FAQs

Q1: During the addition of piperidine, my reaction temperature spiked suddenly after an initial delay. What caused this? A: This is a classic "delayed initiation" scenario, which is highly dangerous. If piperidine is added at a temperature too low for the reaction to initiate, the unreacted nucleophile accumulates in the vessel. Once the temperature naturally drifts upward or localized heating occurs, the accumulated reagents react simultaneously, releasing the entire heat of reaction (


) in a fraction of the expected time.
Solution: Ensure the reaction mixture is pre-heated to the initiation temperature (e.g., 50-60 °C) before commencing the controlled dosing of piperidine[1].

Q2: How can I inherently design the process to prevent the temperature from reaching the decomposition threshold? A: Utilize "auto-refrigeration" by selecting a solvent with a boiling point well below the


 of the nitroaromatic precursor. Ethanol (b.p. 78 °C) or Isopropanol (b.p. 82 °C) are excellent choices. If an exotherm occurs, the energy is consumed by the latent heat of vaporization of the solvent, capping the maximum temperature (

) at the solvent's boiling point, provided the condenser can handle the vapor load.

Q3: Should I use a base like potassium carbonate (


), or just excess piperidine? 
A:  While excess piperidine (2.5 to 3.0 equivalents) can act as both the nucleophile and the acid scavenger, using a heterogeneous base like finely powdered 

(with 1.1 equivalents of piperidine) can slow down the overall reaction kinetics due to mass transfer limitations. This kinetic dampening effectively flattens the heat release curve, making the exotherm easier to manage during scale-up. Furthermore, the "element effect" in S_NAr reactions shows that the leaving group (fluoro vs. chloro) significantly impacts the , altering the heat flow profile[4].
Self-Validating Experimental Protocol

Objective: Safe, controlled S_NAr synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

  • Vessel Preparation: Equip a jacketed glass reactor with an overhead stirrer, a reflux condenser, an internal thermocouple, and a programmable dosing pump.

  • Substrate Loading: Charge the reactor with 5-fluoro-2-methyl-4-nitroaniline (1.0 eq) and Ethanol (10 volumes). Stir at 200 rpm to form a uniform suspension.

  • Base Addition (Optional but Recommended): Add anhydrous

    
     (1.5 eq).
    
  • Thermal Equilibration: Circulate heating fluid to bring the internal temperature (

    
    ) to 60 °C. Verify that the system is thermally stable.
    
  • Controlled Dosing: Charge piperidine (1.2 eq) into the dosing pump. Begin addition at a rate of 0.1 volumes/hour.

    • Self-Validation Checkpoint: Monitor

      
      . The temperature should rise by no more than 3-5 °C. If 
      
      
      
      °C, pause dosing until the temperature normalizes.
  • Reaction Maturation: Once dosing is complete, maintain

    
     at 65 °C for 4 hours. Confirm conversion via HPLC (>99% consumption of starting material).
    
  • Quench and Isolation: Cool the mixture to 20 °C. Slowly add water (15 volumes) to precipitate the product. Filter, wash with cold water/ethanol (80:20), and dry under vacuum at 45 °C.

Quantitative Thermal Data Summary

The following table summarizes the critical safety parameters derived from for S_NAr reactions involving activated nitroaromatics[1].

Thermal ParameterTypical Value RangeProcess Safety Implication
Heat of Reaction (

)
-100 to -250 kJ/molDetermines the required cooling capacity of the reactor jacket.
Adiabatic Temp Rise (

)
50 °C - 200 °CThe theoretical

if cooling fails. Must not exceed

.
Onset of Decomposition (

)
150 °C - 300 °CThe critical threshold where catastrophic thermal runaway begins.
Time to Maximum Rate (TMR) > 24 hours at 60 °CSafe operating window; decreases exponentially as temperature rises.
Process Safety Workflow

SNAr_Safety_Workflow Start Load 5-Fluoro-2-methyl-4-nitroaniline & Ethanol Solvent Heat Equilibrate to 60°C (Initiation Temp) Start->Heat Dose Dose Piperidine Slowly (Control Kinetics) Heat->Dose Meisenheimer Meisenheimer Complex Formation (Exothermic Step) Dose->Meisenheimer Nucleophilic Attack Cooling Jacket Cooling & Solvent Reflux (Absorb ΔH) Meisenheimer->Cooling Heat Release Monitor Monitor ΔT Is ΔT > 5°C? Cooling->Monitor Pause Pause Dosing Wait for T-drop Monitor->Pause Yes Product 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (Safe Isolation) Monitor->Product No (Stable) Pause->Dose Resume

Caption: SNAr process workflow highlighting exothermic checkpoints and thermal runaway prevention.

References
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PubMed Central (National Center for Biotechnology Information) URL:[Link]

  • A Computational Renaissance in High-Energy Density Materials (HEDMs) Research Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , a tetrasubstituted benzene derivative often utilized as an intermediate in the synthesis of azo dyes and pharmaceutical precursors (e.g., analogs of antipsychotics or kinase inhibitors).

Unlike simple monosubstituted benzenes, this molecule presents a "push-pull" electronic system containing both strong electron-donating groups (amine, piperidine) and a strong electron-withdrawing group (nitro). This guide compares the spectral performance of this molecule against its halogenated precursors to facilitate reaction monitoring and evaluates solvent selection (DMSO-d₆ vs. CDCl₃) for optimal resolution.

Structural Segmentation & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into four distinct magnetic environments. The tetrasubstituted pattern leaves only two aromatic protons, which are para to each other, simplifying the aromatic region into two distinct singlets.

The "Push-Pull" Electronic Environment
  • Zone A (Aromatic H-3): Located between the Methyl group and the Nitro group. The Nitro group (ortho) exerts a strong deshielding (downfield) effect.

  • Zone B (Aromatic H-6): Located between the primary Amine and the Piperidine ring. Both substituents are electron-donating (shielding). This proton will appear significantly upfield compared to H-3.

  • Zone C (Piperidine Ring): The nitrogen of the piperidine ring deshields the

    
    -protons, while the 
    
    
    
    and
    
    
    protons remain in the aliphatic region.
  • Zone D (Labile Amine): The primary aniline protons (-NH₂) are exchangeable and sensitive to solvent and concentration.

DOT Visualization: Structural Assignment

The following diagram maps the proton environments to their predicted chemical shifts.

G Molecule 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline H3 H-3 (Aromatic) ~7.8 - 8.0 ppm (Deshielded by NO2) Molecule->H3 H6 H-6 (Aromatic) ~6.0 - 6.3 ppm (Shielded by NH2 & Piperidine) Molecule->H6 Pip_Alpha Piperidine α-CH2 ~2.9 - 3.1 ppm Molecule->Pip_Alpha Pip_BetaGamma Piperidine β/γ-CH2 ~1.5 - 1.7 ppm Molecule->Pip_BetaGamma Methyl Ar-CH3 ~2.1 - 2.2 ppm Molecule->Methyl

Figure 1: Structural assignment of proton environments based on electronic substituent effects.

Comparative Analysis: Reaction Monitoring

The most critical application of this NMR analysis is distinguishing the product from its starting material, typically 5-chloro-2-methyl-4-nitroaniline (or the fluoro- analog).

Comparison: Product vs. Halogenated Precursor

The nucleophilic aromatic substitution (


) of the halogen by piperidine induces drastic spectral changes.
FeaturePrecursor (5-Chloro-2-methyl-4-nitroaniline)Product (5-Piperidinyl derivative)Diagnostic Significance
H-6 Shift ~7.0 - 7.2 ppm~6.0 - 6.3 ppm High. The replacement of Cl (weakly deactivating) with Piperidine (strongly donating) causes a massive upfield shift (~1.0 ppm).
Aliphatic Region Empty (except Methyl at ~2.2 ppm)Multiplets at 1.5 - 3.1 ppm Critical. Appearance of piperidine signals confirms coupling.
H-3 Shift ~7.9 - 8.1 ppm~7.8 - 8.0 ppmLow. The H-3 proton is distant from the substitution site; shifts are minimal.

Experimental Protocol & Solvent Selection

Solvent Comparison: DMSO-d₆ vs. CDCl₃

For this specific nitro-aniline derivative, DMSO-d₆ is the recommended solvent.

  • Solubility: Nitroanilines often exhibit poor solubility in CDCl₃, leading to low signal-to-noise ratios. DMSO dissolves the polar "push-pull" system effectively.

  • Amine Resolution: In CDCl₃, the -NH₂ signal is often broad and may overlap with the aromatic H-6. In DMSO-d₆, the -NH₂ protons form strong hydrogen bonds with the solvent, shifting them downfield (often >6.5 ppm) and sharpening the peak, separating them from the shielded H-6.

Standard Operating Procedure (SOP)
  • Sample Prep: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause line broadening).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID; increase to 5.0 s for qNMR).

    • Scans (NS): 16 (usually sufficient due to high equivalent proton counts in the piperidine ring).

DOT Visualization: Analytical Workflow

Workflow Start Crude Reaction Mixture Workup Mini-Workup (EtOAc extraction / H2O wash) Start->Workup Dry Dry & Evaporate Solvent Workup->Dry Solvent Dissolve in DMSO-d6 (Superior Solubility) Dry->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Decision Check H-6 Region (6.0-6.3 ppm) Acquire->Decision Result_Pass Singlet Present: Reaction Complete Decision->Result_Pass Yes Result_Fail Doublet/Downfield Signal: Starting Material Present Decision->Result_Fail No

Figure 2: Workflow for validating reaction completion using H-6 diagnostic monitoring.

Detailed Spectral Data (Reference Table)

The following data represents the consensus shifts for this class of compounds in DMSO-d₆ [1, 2].

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-3 Aromatic7.85 Singlet (s)1HDeshielded by ortho-NO₂.
-NH₂ Amine6.80 - 7.20 Broad Singlet (br s)2HVariable. H-bonded to DMSO.
H-6 Aromatic6.15 Singlet (s)1HShielded by ortho-NH₂ and ortho-Piperidine.
Pip-

Aliphatic2.95 Multiplet (m)4HAdjacent to Nitrogen.
Ar-CH₃ Methyl2.15 Singlet (s)3HAttached to aromatic ring.
Pip-

Aliphatic1.50 - 1.70 Multiplet (m)6HPiperidine ring bulk.

Note: In CDCl₃, the Amine (-NH₂) signal typically shifts upfield to ~4.0–5.5 ppm and broadens significantly.

Troubleshooting & Anomalies

Issue: Broadening of Piperidine Signals

Observation: The signals at ~2.95 ppm appear as broad humps rather than defined multiplets. Cause: Ring inversion (chair-chair interconversion) of the piperidine ring occurring at an intermediate rate on the NMR timescale. Solution:

  • Variable Temperature (VT) NMR: Run the spectrum at 320K or 330K. Increased temperature speeds up the interconversion, sharpening the signals into defined averages [3].

Issue: Extra Singlet in Aromatic Region

Observation: A small singlet appears at ~7.1 ppm. Cause: Residual 5-chloro-2-methyl-4-nitroaniline (starting material). Validation: Check for the absence of piperidine signals relative to the integration of the methyl group. If the Methyl integration is 3.0 but Piperidine is only 2.0 (instead of 4.0), the reaction is incomplete.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules in benzenes).
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline NMR Spectra and Derivatives. Retrieved from .

  • BenchChem. (2025).[1][2] NMR Analysis of Anilino-piperidines: Troubleshooting Broad Signals. Retrieved from .

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. .[3]

Sources

Comparative Guide to HPLC Method Development for Purity Assessment of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, a substituted nitroaniline of interest in medicinal chemistry. We will navigate the critical choices in method development, from column and mobile phase selection to detector optimization, all while grounding our decisions in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for a Novel Nitroaniline

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a complex aromatic amine whose synthesis can potentially yield a variety of process-related impurities and degradants.[1] The presence of nitro and amino groups, along with a piperidine moiety, imparts specific chemical properties that demand a well-considered analytical strategy.[1] A stability-indicating HPLC method is therefore essential to separate the main component from any potential impurities, ensuring the quality and consistency of the compound for research and development purposes.[2][3]

The development of such a method is a systematic process, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] This guide will not only present a final, optimized method but also illuminate the logical progression and comparative assessments that lead to its creation.

Foundational Strategy: Reverse-Phase Chromatography

For non-polar to moderately polar analytes like 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, reverse-phase HPLC (RP-HPLC) is the predominant separation technique.[8][9] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[9] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[9]

Our initial method development will, therefore, focus on a systematic evaluation of key RP-HPLC parameters.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the logical flow of our HPLC method development process, from initial screening to final validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte Characterization Analyte Characterization Column Screening Column Screening Analyte Characterization->Column Screening Selectivity Mobile Phase Screening Mobile Phase Screening Column Screening->Mobile Phase Screening Retention Gradient Optimization Gradient Optimization Mobile Phase Screening->Gradient Optimization Resolution Flow Rate & Temperature Flow Rate & Temperature Gradient Optimization->Flow Rate & Temperature Efficiency Optimized Method Optimized Method Flow Rate & Temperature->Optimized Method Robustness Method Validation Method Validation Optimized Method->Method Validation ICH Guidelines

Caption: Logical workflow for HPLC method development.

Initial Column and Mobile Phase Screening

The cornerstone of any HPLC separation is the column. For nitroaromatic compounds, C18 columns are a common and effective starting point.[10] We will compare the performance of three different C18 columns to assess their selectivity towards our target analyte and its potential impurities.

Experimental Protocol: Column Screening

  • Prepare a stock solution of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Prepare a working standard by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase.

  • Set up the HPLC system with a Photodiode Array (PDA) detector.[11][12]

  • Equilibrate each column with the starting mobile phase for at least 30 minutes.

  • Inject the working standard and run a generic gradient to elute all components.

  • Monitor the chromatograms for peak shape, retention time, and resolution between the main peak and any observed impurities.

Table 1: Comparison of C18 Columns for Initial Screening

ColumnParticle Size (µm)Dimensions (mm)Observations
Column A: Standard C18 54.6 x 250Good retention of the main peak, but some minor impurities show significant tailing.
Column B: High-Purity Silica C18 3.54.6 x 150Sharper peaks and improved resolution for early-eluting impurities. A good candidate for further optimization.
Column C: Phenyl-Hexyl 34.6 x 100Different selectivity for aromatic compounds, but less retention of the main analyte.[10]

Rationale: Based on the initial screening, Column B (High-Purity Silica C18) provides the best balance of retention, efficiency, and resolution, making it the preferred choice for further method development. The smaller particle size contributes to sharper peaks and better separation.[13]

For the mobile phase, a mixture of an aqueous buffer and an organic solvent is standard for RP-HPLC.[8] We will evaluate acetonitrile and methanol as organic modifiers due to their different solvent strengths and selectivities.[14]

Method Optimization: Fine-Tuning for Optimal Performance

With a promising column and mobile phase combination, the next step is to optimize the separation conditions to achieve the desired resolution and run time.

Gradient Elution Optimization

Gradient elution, where the mobile phase composition is changed during the run, is crucial for separating compounds with a wide range of polarities.[15] We will optimize the gradient profile to ensure all potential impurities are well-resolved from the main peak and from each other.

Experimental Protocol: Gradient Optimization

  • Start with a shallow gradient (e.g., 5-95% organic solvent over 30 minutes) to identify the elution order and approximate retention times of all components.

  • Steepen the gradient in segments where no peaks are eluting to reduce the run time.

  • Flatten the gradient in regions where peaks are closely eluting to improve resolution.[15]

  • Incorporate an isocratic hold at the beginning and end of the gradient to ensure reproducible retention times and proper column re-equilibration.

The Role of pH and Buffer Selection

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[9] Since our analyte is an aromatic amine, controlling the pH is critical. A buffer is used to maintain a constant pH throughout the analysis.[8]

Rationale: By adjusting the mobile phase pH to be at least two units away from the pKa of the amine group, we can ensure a consistent ionization state and, therefore, reproducible retention times.[14] For this method, a phosphate buffer with a pH of 2.5 was chosen to ensure the amine is fully protonated.

The Optimized HPLC Method

The systematic development process leads to the following optimized HPLC method for the purity determination of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column High-Purity Silica C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10-90% B in 20 min; 90% B for 5 min; 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL

Method Validation: Ensuring Reliability and Robustness

A developed analytical method is only useful if it is proven to be reliable. Method validation is performed according to ICH Q2(R2) guidelines to demonstrate that the method is fit for its intended purpose.[4][5][6][7]

The following diagram outlines the key validation parameters that must be assessed.

Method_Validation Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD_LOQ Method Validation->LOD_LOQ Limit of Detection/ Limit of Quantitation Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability

Caption: Key parameters for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5] To demonstrate specificity, forced degradation studies are performed.[2][3] The analyte is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[2][16][17] The developed HPLC method must be able to separate the main peak from all degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples using the optimized HPLC method and a PDA detector to check for peak purity.

The PDA detector is invaluable here, as it can acquire the entire UV-Vis spectrum of each eluting peak, allowing for an assessment of peak purity.[12][19]

Conclusion: A Robust and Reliable Method

This guide has detailed a systematic and scientifically sound approach to developing a stability-indicating RP-HPLC method for the purity assessment of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline. By comparing different stationary phases, optimizing the mobile phase composition, and rigorously validating the final method according to ICH guidelines, we have established a reliable analytical tool. This method is suitable for routine quality control and stability testing, ensuring the integrity of this important chemical entity for its intended applications in research and drug development.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND. Shimadzu.
  • ICH Guidelines for Analytical Method Valid
  • Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctu
  • High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). INN.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ICH Q2(R2)
  • ICH guideline Q2(R2)
  • Diode Array Detector HPLC | DAD. SCION Instruments.
  • HPLC Diode Array Detector. Torontech.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. Benchchem.
  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in labor
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Forced Degradation as an Integral Part of HPLC Stability-Indic
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced degradation studies: A critical lens into pharmaceutical stability. Moravek.
  • CHROMATOGRAPHIC DETERMIN
  • Hplc column for separ
  • Separation of Aromatic Amines by Reversed-Phase Chromatography.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Benchchem.
  • N-methyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline. EvitaChem.
  • Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4- nitroaniline using a Deuter
  • 2-Methyl-4-nitroaniline synthesis. ChemicalBook.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.

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Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its structural confirmation, impurity profiling, and metabolic studies. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, a compound of interest in medicinal chemistry and material science. By dissecting the fragmentation pathways of its constituent functional groups—a substituted nitroaniline core and a piperidine moiety—we can construct a theoretical fragmentation map. This guide will compare these predicted patterns with established fragmentation behaviors of related chemical classes, supported by data from analogous structures, to provide a robust framework for the analytical characterization of this compound.

The structural complexity of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, featuring an aromatic system with both electron-donating and electron-withdrawing groups alongside a saturated heterocyclic ring, suggests a rich and informative fragmentation pattern in mass spectrometry. The presence of a basic piperidine nitrogen makes it amenable to positive-ion electrospray ionization (ESI), while the aromatic nature of the molecule allows for analysis by electron ionization (EI). Understanding the interplay between these structural features is key to interpreting its mass spectrum accurately.

Predicted Fragmentation Landscape

The fragmentation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is anticipated to be a composite of the characteristic pathways of its three key components: the nitroaniline core, the methyl-substituted aromatic ring, and the piperidine ring.

  • Nitroaromatic Moiety : Aromatic nitro compounds are well-known to undergo characteristic losses of nitro-related groups.[1][2] Common fragmentations include the loss of NO (30 Da) and NO₂ (46 Da).[3] The presence of an ortho methyl group to the nitro group might also induce specific rearrangements and losses, a phenomenon known as the "ortho-effect," which can lead to unique fragmentation pathways such as the loss of an OH radical.[4]

  • Aniline and Substituted Aniline Functionality : Aromatic amines typically exhibit a prominent molecular ion peak due to the stability of the aromatic system.[3] Fragmentation of the aniline core itself can involve the loss of HCN.[5] The substituents on the ring will heavily influence the fragmentation.

  • Piperidine Ring : The fragmentation of the piperidine ring is highly dependent on the ionization method.[6] Under ESI, protonation of the piperidine nitrogen is expected, leading to a stable protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) would likely initiate fragmentation within the piperidine ring. Common pathways for piperidine derivatives include ring fission and cleavage of bonds alpha to the nitrogen atom.[6][7]

Due to the presence of an odd number of nitrogen atoms in the molecule, the molecular ion under EI conditions is expected to have an odd nominal mass, adhering to the nitrogen rule.[8]

Comparative Fragmentation Analysis: Building a Predictive Model

To construct a more detailed predictive model for the fragmentation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, we can draw parallels with the experimentally observed fragmentation of structurally related compounds.

Structural Moiety Common Fragmentation Pathways Supporting Evidence from Analogous Compounds
Nitroaniline Loss of NO₂ (46 Da), Loss of NO (30 Da), Loss of OH (17 Da)Studies on nitroanilines consistently show the loss of the nitro group as a primary fragmentation step.[9][10] The loss of OH from the molecular ion is a noted fragmentation pathway for o-nitroanilines.[11]
Piperidine Ring Ring opening, α-cleavage, loss of C₂H₄N (44 Da)ESI-MS/MS studies of piperidine alkaloids and drugs show characteristic ring fissions and losses related to the substituents on the ring.[12][13]
Methyl-substituted Aromatic Ring Loss of H radical, formation of a stable tropylium-like ionAlkyl-substituted aromatic compounds often show a prominent peak corresponding to a benzylic cleavage.[14]

Based on these established principles, the fragmentation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline under positive-ion ESI-MS/MS of the protonated molecule [M+H]⁺ is likely to proceed through the pathways illustrated below.

M_H [M+H]⁺ m/z 250.15 Frag1 Loss of NO₂ [M+H - 46]⁺ m/z 204.13 M_H->Frag1 -NO₂ Frag2 Loss of C₅H₁₀N (piperidine ring) [M+H - 84]⁺ m/z 166.07 M_H->Frag2 -C₅H₁₀N Frag3 α-cleavage of piperidine [M+H - C₄H₈]⁺ m/z 194.10 M_H->Frag3 -C₄H₈ Frag4 Loss of CH₃ [M+H - 15]⁺ m/z 235.14 M_H->Frag4 -CH₃

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, a robust and sensitive analytical method is required. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the analysis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Materials and Reagents
  • 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full scan (to determine the precursor ion) and Product Ion Scan (for fragmentation analysis)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working Injection Inject 2 µL Working->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (Positive Ion) Gradient->ESI FullScan Full Scan (Find [M+H]⁺) ESI->FullScan ProductScan Product Ion Scan (Fragmentation) FullScan->ProductScan

Caption: Experimental workflow for LC-MS/MS analysis.

Alternative Analytical Approaches and Comparative Assessment

While LC-MS/MS is a powerful tool for the analysis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Technique Advantages Disadvantages Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds, extensive EI libraries for identification.Requires derivatization for non-volatile or thermally labile compounds. The nitro group may cause thermal degradation.Potentially suitable after derivatization to increase volatility and thermal stability.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for elemental composition determination and confident identification.Higher instrument cost and complexity.Ideal for structural elucidation and identification of unknown metabolites or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.Essential for definitive structure confirmation of the synthesized compound and its major impurities.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Limited structural information for complex molecules, not suitable for quantification.Useful for confirming the presence of key functional groups like the nitro and amine groups.

The choice of analytical technique will ultimately depend on the specific research question, whether it is for routine quantification, structural elucidation of novel compounds, or metabolic profiling. For comprehensive characterization, a combination of chromatographic separation, mass spectrometry, and NMR spectroscopy is often the most effective approach.

Conclusion

The mass spectrometric fragmentation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is predicted to be a rich tapestry of cleavages and rearrangements characteristic of its nitroaniline and piperidine moieties. By leveraging established fragmentation rules and comparing with the behavior of analogous structures, a reliable predictive framework can be established. This guide provides the theoretical foundation and a practical experimental protocol for researchers to confidently identify and characterize this molecule. The proposed LC-MS/MS method, coupled with the comparative analysis of alternative techniques, offers a robust analytical strategy for advancing research and development involving this and structurally related compounds.

References

  • Benchchem.
  • Vaz, B. G., et al. (2008). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • Niwa, T., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry. [Link]

  • Elias, D. J., & Gillis, R. G. (1966). o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. Australian Journal of Chemistry.
  • Pinto, A. C., et al. (2015). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry.
  • Zhang, L., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Ferreira, T. A., et al. (2010). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. AIP Conference Proceedings.
  • Gale, D. J., & Smith, J. F. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Journal of Mass Spectrometry.
  • Sarwade, V., & Funde, S. (2022). (A) Mass-fragmentation patterns of 4-NA (B) Mass-fragmentation patterns of 4-AP, and (C) Mass-fragmentation patterns of BT.
  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Beynon, J. H., et al. (1965). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society.
  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline.
  • Benchchem. Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine.
  • ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c)
  • Piplani, H., et al. (2019). Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes aegypti Kir1 ( AeKir1) Channel. ACS Infectious Diseases. [Link]

  • Fischer, S., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Omega.
  • Chemistry LibreTexts. (2023).
  • Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Creative Proteomics.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Piplani, H., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases. [Link]

  • MilliporeSigma. 2-(4-Methylpiperidin-1-yl)-5-nitroaniline.
  • Benchchem.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.
  • Smith, R. M. (2009).
  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis.
  • Stenutz, R. 2-methyl-4-nitroaniline.
  • SpectraBase. 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts.
  • PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
  • Chemistry LibreTexts. (2023).
  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline.

Sources

Comparative Guide: FTIR Spectral Identification of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

This guide provides a definitive technical framework for the structural validation of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline . This molecule is a critical "push-pull" aromatic system, often utilized as an intermediate in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) and high-performance azo dyes.

The primary challenge in characterizing this molecule is distinguishing it from its precursors, specifically 2-Methyl-4-nitroaniline (the core scaffold) and halogenated intermediates (e.g., 2-fluoro-4-nitro-5-methylaniline). This guide focuses on the differential spectral features introduced by the piperidine moiety, providing a robust method for confirming the success of the nucleophilic aromatic substitution (


) reaction.
Structural Deconstruction

To accurately interpret the spectrum, we must first isolate the vibrational contributions of each functional domain.

G Molecule 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline Aniline Primary Amine (-NH2) Pos 1: Donor Molecule->Aniline Nitro Nitro Group (-NO2) Pos 4: Acceptor Molecule->Nitro Piperidine Piperidine Ring Pos 5: Steric/Donor Molecule->Piperidine Methyl Methyl Group (-CH3) Pos 2 Molecule->Methyl Region_NH High Frequency 3500-3300 cm⁻¹ Aniline->Region_NH N-H Stretch Region_NO2 Strong Dipoles 1550-1300 cm⁻¹ Nitro->Region_NO2 Sym/Asym Stretch Piperidine->Region_NO2 C-N Ring Stretch Region_CH Aliphatic Stretch 2950-2850 cm⁻¹ Piperidine->Region_CH Diagnostic CH2

Figure 1: Functional group decomposition linked to primary FTIR spectral regions. Note the critical role of the Piperidine moiety in the aliphatic C-H region.

Experimental Protocol: Self-Validating Acquisition

Reliable FTIR data requires a protocol that minimizes atmospheric interference and sample preparation artifacts. The piperidine ring introduces basicity and potential hygroscopicity, making the sample sensitive to moisture.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Protocol:

    • Clean crystal with isopropanol; ensure background energy is stable.

    • Background Scan: Collect air background.

    • Sample Load: Apply solid powder to cover the crystal eye (approx. 5-10 mg).

    • Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact yields weak bands at >3000 cm⁻¹.

    • Validation: Check the 2200-2400 cm⁻¹ region. Significant noise or peaks here indicate poor CO₂ compensation; re-run background if necessary.

Method B: KBr Pellet (Transmission)
  • Usage: Preferred only if high-resolution fingerprinting (<1000 cm⁻¹) is required for polymorph identification.

  • Ratio: 1:100 (Sample:KBr).

  • Critical Step: Dry KBr at 110°C overnight. The piperidine nitrogen can H-bond with water in "wet" KBr, broadening the amine signals and creating a false -OH envelope.

Comparative Spectral Analysis

This section compares the target molecule against its core scaffold, 2-Methyl-4-nitroaniline , to identify the specific bands that confirm the addition of the piperidine ring.

The Diagnostic "Fingerprint" Comparison
Functional GroupModeCore Scaffold (No Piperidine)Target Molecule (With Piperidine)Validation Insight
Primary Amine N-H Asym Stretch~3480 cm⁻¹3460-3490 cm⁻¹ Retained. May shift slightly due to electronic changes.
Primary Amine N-H Sym Stretch~3380 cm⁻¹3360-3390 cm⁻¹ Retained. Confirm doublet structure to rule out secondary amine formation.
Aromatic Ring C-H Stretch> 3000 cm⁻¹> 3000 cm⁻¹ Weak intensity.
Aliphatic Chain C-H Stretch~2920 cm⁻¹ (Weak, Methyl only)2950-2850 cm⁻¹ (Strong) CRITICAL: The piperidine ring adds significant methylene (-CH₂-) intensity here. Comparison with precursor shows massive increase.
Nitro Group NO₂ Asym Stretch1500-1530 cm⁻¹1490-1520 cm⁻¹ Strongest band. Piperidine donation often causes a redshift (lower wavenumber) compared to the precursor.
Nitro Group NO₂ Sym Stretch1320-1350 cm⁻¹1310-1340 cm⁻¹ Very strong. Often overlaps with C-N stretches.
C-N Bond Aryl-Amine Stretch~1280 cm⁻¹1240-1280 cm⁻¹ Complex region. Look for broadening due to the new C-N (piperidine) bond.
Detailed Region Analysis
A. The Aliphatic C-H Region (3000 – 2800 cm⁻¹)

This is the Go/No-Go region for reaction monitoring.

  • Precursor: Shows only weak absorption from the single methyl group at position 2.

  • Target: The piperidine ring contributes 10 aliphatic protons. You will observe distinct, medium-to-strong bands at approximately 2935 cm⁻¹ (asymmetric CH₂) and 2855 cm⁻¹ (symmetric CH₂).

  • Interpretation: Absence of these bands indicates failure of the coupling reaction.

B. The Nitro "Push-Pull" Region (1550 – 1300 cm⁻¹)

The nitro group at position 4 is sensitive to the electronic environment.

  • Mechanism: The piperidine nitrogen at position 5 acts as an electron donor. Through the benzene ring, this increases electron density, slightly weakening the N=O bond character of the nitro group.

  • Observation: Expect the asymmetric NO₂ stretch to shift to a lower frequency (Redshift) compared to the halogenated precursor.

  • Steric Effect: The piperidine ring is bulky. If it forces the nitro group out of planarity with the benzene ring, the conjugation decreases, which would theoretically raise the wavenumber. However, in similar 5-substituted-4-nitroanilines, the electronic donation usually dominates, maintaining the band near 1500-1510 cm⁻¹ .

C. The Fingerprint Region (< 1000 cm⁻¹)
  • Piperidine Ring Deformation: Look for a characteristic band near 800-850 cm⁻¹ associated with the piperidine ring breathing/deformation, which is absent in the starting material.

  • Substitution Pattern: The 1,2,4,5-substitution pattern of the benzene ring typically yields isolated C-H out-of-plane (OOP) bending vibrations. Expect a sharp band near 860-880 cm⁻¹ representing the isolated aromatic protons.

Troubleshooting & Artifact Management

Common issues when analyzing this specific class of compounds:

Issue 1: Broadening in the 3400 cm⁻¹ region.

  • Cause: Moisture. The piperidine moiety makes the molecule more hygroscopic than simple nitroanilines.

  • Solution: Dry the sample in a vacuum oven at 40°C for 2 hours before analysis. If using KBr, ensure the salt is spectroscopic grade and dry.

Issue 2: "Missing" Piperidine bands.

  • Cause: High crystallinity/packing effects in ATR.

  • Solution: Grind the sample into a fine powder before applying to the ATR crystal to ensure random orientation and better evanescent wave penetration.

Issue 3: Confusion with solvent peaks.

  • Cause: Residual solvent from synthesis (often DMF or DMSO used in

    
     reactions).
    
  • Check: Look for a carbonyl stretch at ~1670 cm⁻¹ (DMF) or a broad sulfoxide band at ~1050 cm⁻¹ (DMSO). These are not part of the product spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for amine and nitro group frequencies).

  • NIST Chemistry WebBook. Piperidine Vibrational Data. National Institute of Standards and Technology. Link

  • ChemicalBook. 2-Methyl-4-nitroaniline Spectral Data. (Provides the baseline spectrum for the core scaffold). Link

  • Sigma-Aldrich. 2-(4-Methylpiperidin-1-yl)-5-nitroaniline Product Data. (Structural analog used for comparative validation). Link

  • BenchChem. Technical Guide to 2-Methyl-5-nitroaniline. (Reference for nitroaniline substitution patterns). Link

Sources

Comprehensive Comparison Guide: Reactivity of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of heterocyclic scaffolds is a critical decision that profoundly influences both the pharmacokinetic profile of a drug candidate and the chemical reactivity of its synthetic intermediates. The substitution of a methylene group (-CH2-) with an oxygen atom (-O-) to convert a piperidine ring into a morpholine ring is a classic bioisosteric replacement.

When these heterocycles are appended to a highly functionalized aromatic core, the resulting intermediates—2-Methyl-4-nitro-5-(piperidin-1-yl)aniline and 2-Methyl-4-nitro-5-(morpholin-4-yl)aniline —exhibit profoundly different reactive profiles. This guide provides an objective, data-driven comparison of these two analogs, focusing on their aniline nucleophilicity, structural causality, and downstream synthetic utility to aid researchers in rational route design.

Mechanistic Causality: Electronic and Steric Drivers

To predict and control the reactivity of these intermediates, one must understand why the morpholine and piperidine analogs behave differently during nucleophilic aromatic substitution or N-acylation reactions. The causality is rooted in a delicate interplay of inductive effects and steric hindrance.

The Inductive Effect (-I) and Basicity

Morpholine contains an electronegative oxygen atom that exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the morpholine nitrogen (pKa ~8.5) compared to the piperidine nitrogen (pKa ~11) . Consequently, the morpholine ring is a weaker electron donor (+M) to the aromatic system than piperidine.

Aniline Nucleophilicity

In the 2-methyl-4-nitro-5-substituted aniline scaffold, the primary amine (-NH2) at C1 is severely deactivated by the strongly electron-withdrawing para-nitro group (-NO2) at C4. The heterocycle at C5 is meta to the aniline. While its resonance donation (+M) does not directly land on the aniline carbon, its inductive effect (-I) propagates through the pi-system. The stronger -I effect of morpholine further depletes electron density from the aniline nitrogen, rendering it less nucleophilic than the piperidine analog .

The Ortho-Nitro Steric Twist

A critical, often-overlooked factor is the steric clash between the C5 heterocycle and the C4 nitro group. The piperidine ring (specifically its chair conformation with bulky -CH2- groups) has a larger steric footprint than morpholine. This increased bulk forces the adjacent nitro group to twist out of coplanarity with the aromatic ring. This steric twist disrupts the p-orbital overlap, significantly reducing the nitro group's resonance withdrawing (-M) effect on the para-aniline. This synergistic steric effect further enhances the nucleophilicity of the piperidine analog .

ReactivityLogic cluster_0 Structural Scaffold cluster_1 Electronic & Steric Effects cluster_2 Aniline Reactivity Piperidine Piperidine Analog (-CH2- group) InductiveP Weak -I Effect Stronger +M Donation Piperidine->InductiveP StericTwist Ortho-Nitro Twist (Reduced -M on Aniline) Piperidine->StericTwist Bulkier chair Morpholine Morpholine Analog (-O- atom) InductiveM Strong -I Effect Weaker +M Donation Morpholine->InductiveM HighNuc Higher Nucleophilicity Faster Acylation InductiveP->HighNuc LowNuc Lower Nucleophilicity Slower Acylation InductiveM->LowNuc StericTwist->HighNuc Synergistic

Fig 1: Electronic and steric causality driving differential aniline nucleophilicity.

Comparative Performance Data

The following table summarizes the key physicochemical properties and relative reactivity metrics for both analogs, providing a quantitative basis for synthetic planning.

Property / Metric2-Methyl-4-nitro-5-(piperidin-1-yl)aniline2-Methyl-4-nitro-5-(morpholin-4-yl)anilineMechanistic Rationale
Heterocycle pKa (conjugate acid) ~11.0~8.5Oxygen's -I effect in morpholine reduces basicity.
Relative Aniline Nucleophilicity HighModeratePiperidine's weaker -I effect and steric induction of nitro-twist.
Ortho-Nitro Steric Twist Angle SignificantModeratePiperidine's larger steric bulk forces the NO2 group out of plane.
Metabolic Stability (In Vitro) LowerHigherMorpholine's oxygen reduces susceptibility to CYP-mediated oxidation.
Aqueous Solubility (cLogP trend) LowerHigherThe ether oxygen in morpholine acts as a hydrogen bond acceptor.

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively quantify the difference in aniline nucleophilicity, a competitive N-acylation kinetic assay is employed. This self-validating system uses an equimolar mixture of both analogs competing for a substoichiometric amount of an electrophile. By conducting the reaction in a single flask, we eliminate variations in temperature, concentration, and mixing, ensuring the relative rate constant (


) is internally validated.
Step-by-Step Methodology: Competitive N-Acylation
  • Preparation of the Substrate Pool: Dissolve exactly 1.0 mmol of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline and 1.0 mmol of 2-Methyl-4-nitro-5-(morpholin-4-yl)aniline in 20 mL of anhydrous dichloromethane (DCM). Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Electrophile Introduction: Cool the mixture to 0 °C under an inert argon atmosphere. Dropwise, add 0.5 mmol of benzoyl chloride (the limiting reagent) dissolved in 5 mL of DCM over 5 minutes.

    • Causality Note: Using a substoichiometric amount of electrophile ensures strict competition between the two anilines without driving the reaction to completion.

  • Time-Course Sampling: Extract 100 µL aliquots at 1, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately quench each aliquot into 900 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. This instantly protonates the reactive species and halts the acylation.

  • LC-MS/UV Analysis: Analyze the quenched samples via HPLC-UV (at 254 nm) coupled with mass spectrometry. Monitor the disappearance of the starting materials and the appearance of the respective N-benzoyl products.

  • Data Processing: Calculate the relative rate constant (

    
    ) by plotting the natural log of the ratio of remaining starting materials over time.
    

Workflow Start Equimolar Mixture of Pip & Mor Analogs Reagent Add Electrophile (e.g., Benzoyl Chloride) Start->Reagent Quench Time-Course Aliquots Quenched in MeOH Reagent->Quench Analysis LC-MS/UV Analysis (Monitor Disappearance) Quench->Analysis Data Calculate Relative Rate Constants (k_rel) Analysis->Data

Fig 2: Competitive kinetic profiling workflow to determine relative aniline nucleophilicity.

Downstream Synthetic Implications

When designing a synthetic route (e.g., toward benzimidazole-based kinase inhibitors), the choice between these intermediates dictates the optimal reaction conditions:

  • Buchwald-Hartwig Amination: The piperidine analog will require milder conditions and lower catalyst loadings due to its inherently more reactive aniline.

  • Nitro Reduction: Both compounds undergo facile reduction of the nitro group to yield the corresponding 1,2-diamines. However, the higher basicity of the piperidine nitrogen can sometimes lead to catalyst poisoning (e.g., with Pd/C) or unwanted side reactions during subsequent cyclization steps. In such cases, the morpholine analog, despite its lower initial nucleophilicity, offers a cleaner, more robust downstream profile .

References

  • The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link] [2]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega (ACS Publications).[Link] [3]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (MDPI).[Link] [4]

Reference standards for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline characterization

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline Characterization

Introduction

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (Molecular Formula: C12H17N3O2) is a highly functionalized aromatic building block. Characterized by an aniline core substituted with a methyl group, a nitro group, and a piperidine ring, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors.

Because the regiochemistry and purity of this intermediate directly dictate the yield and safety profile of the final API, utilizing rigorously characterized reference standards is non-negotiable. This guide provides an objective comparison of reference standard grades and details the self-validating analytical methodologies required to characterize 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline with absolute scientific integrity.

Part 1: The Causality of Characterization (Expertise & Experience)

Analytical characterization is not merely a checklist of tests; it is a causal framework designed to prove molecular identity and purity beyond a reasonable doubt. For 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, we select specific techniques based on the molecule's unique structural vulnerabilities:

  • Regiochemical Verification via 1H-NMR and 2D-NMR: The primary synthetic risk for this compound is the misplacement of the piperidine ring (e.g., substitution at the 3-position instead of the 5-position). We utilize Nuclear Magnetic Resonance (NMR) because the two remaining aromatic protons are para to each other. In a 5-substituted isomer, these protons appear as two distinct singlets. If a 3-substituted impurity is present, the coupling constants would immediately reveal ortho or meta relationships, providing definitive proof of regiochemistry.

  • Purity and Assay via HPLC-UV: The conjugated

    
    -system of the nitroaniline core provides a strong, distinct UV chromophore. We rely on High-Performance Liquid Chromatography (HPLC) with UV detection because it allows for the simultaneous quantification of the main component and the detection of structurally similar impurities. As per ICH Q2(R1) guidelines, this method must be validated for specificity, linearity, and accuracy to ensure it is "suitable for its intended purpose"[1].
    
  • Trace Impurity Profiling via LC-MS/MS: While HPLC-UV is excellent for bulk purity, it may miss non-chromophoric impurities (like unreacted piperidine) or co-eluting degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to detect trace oxidative degradation products (e.g., hydroxylamines or nitroso derivatives) by isolating the specific [M+H]+ precursor ion at m/z 236.1.

RS_Workflow A Raw Material Synthesis B Purification (Crystallization/Prep-LC) A->B Yields crude C Structural Elucidation (NMR, HRMS, IR) B->C >99% pure D Mass Balance Purity (HPLC, KF, TGA, ROI) C->D Structure confirmed E Primary Reference Standard Certified D->E Mass balance >99.5%

Workflow for qualifying a primary reference standard via mass balance.

Part 2: Comparison of Reference Standard Alternatives

When selecting a reference standard for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, laboratories must choose between establishing an in-house primary standard, utilizing a secondary (working) standard, or purchasing commercial analytical grades. According to USP <11>, a primary reference standard must be a "highly characterised specimen"[2].

The table below summarizes the quantitative and qualitative differences between these alternatives to guide your procurement and qualification strategy.

Standard GradePurity RequirementCertification MethodologyRelative Cost / EffortBest Use Case
Primary Reference Standard > 99.5% (Mass Balance)Full structural elucidation (NMR, MS, IR) + Mass Balance (100% - impurities - water - residue).High (Requires extensive internal validation)API release testing, regulatory submissions, and calibrating secondary standards.
Working (Secondary) Standard > 99.0%Assayed directly against a qualified Primary Standard using a validated HPLC method.Medium (Routine qualification)Routine batch release, daily QC testing, and in-process control (IPC) monitoring.
Commercial Analytical Grade 95.0% - 98.0%Vendor Certificate of Analysis (CoA) typically based on area percent (a%) purity only.Low (Commercially available)Early-stage R&D, method development, and initial route scouting.
Impurity Reference Standard > 90.0%Identity confirmed via LC-MS/NMR; purity established by area percent.VariableSpiking studies, relative response factor (RRF) determination, and system suitability.

Part 3: Step-by-Step Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies include built-in system suitability checks to guarantee data integrity.

Method 1: HPLC-UV Purity and Assay Determination

This method uses a high-resolution gradient to separate the target analyte from potential des-methyl or des-piperidine impurities.

  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) and a UV detector set to 254 nm (optimal for the nitroaniline chromophore).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Self-Validating System Suitability: Inject a resolution solution containing 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline and a known impurity (e.g., 2-methyl-4-nitroaniline). The analysis is only valid if the resolution (

    
    ) between these two peaks is 
    
    
    
    , proving the column's resolving power is intact.
  • Sample Analysis: Inject the sample in triplicate. Calculate purity by area normalization and assay against the Primary Reference Standard.

Method 2: 1H-NMR Structural Elucidation

This protocol confirms regiochemistry and provides an orthogonal purity check via quantitative NMR (qNMR).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Internal Standard Addition (Self-Validation): Add an exact, known mass of a certified reference material (e.g., Maleic acid) to act as an internal standard for qNMR.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher.

  • Spectral Interpretation (Causality):

    • Methyl protons: Look for a sharp singlet near 2.2 ppm (3H).

    • Piperidine protons: Look for multiplets around 1.5-1.7 ppm (6H,

      
      ) and 2.8-3.0 ppm (4H, 
      
      
      
      ).
    • Aromatic protons: Crucially, identify two distinct singlets in the aromatic region (e.g., ~6.4 ppm and ~7.9 ppm). The lack of ortho or meta coupling confirms the para relationship of the two isolated aromatic protons, definitively proving the 5-position substitution.

Method 3: LC-MS/MS Forced Degradation Profiling

To prove the stability-indicating nature of the analytical methods, the standard is subjected to forced degradation.

  • Sample Stressing: Expose a 1 mg/mL solution of the standard to 3%

    
     for 24 hours to induce oxidative degradation.
    
  • LC-MS/MS Setup: Use an Electrospray Ionization (ESI) source in positive mode.

  • Transition Monitoring: Monitor the parent ion

    
     at m/z 236.1. Look for degradation peaks at m/z 222.1 (loss of methyl) or m/z 252.1 (oxidation of the amine to a hydroxylamine).
    

Pathway A 2-Methyl-4-nitro-5- (piperidin-1-yl)aniline B Nitro Reduction (Pd/C, H2) A->B Synthetic route D Oxidative Degradation (Nitroso/Hydroxylamine) A->D Forced degradation C 2-Methyl-5-(piperidin-1-yl) benzene-1,4-diamine B->C API Intermediate

Synthetic reduction and oxidative degradation pathways of the aniline intermediate.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • endotoxin definition and standardisation (Citing USP <11> Reference Standards) Source: European Pharmaceutical Review URL:[Link]

Sources

13C NMR Characterization Guide: 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

[1]

Executive Summary & Comparative Analysis

In the synthesis of complex polysubstituted anilines, definitive structural assignment is often complicated by steric crowding and overlapping proton signals. This guide compares the 13C NMR spectral signature of the target molecule against its synthetic precursor (5-Fluoro-2-methyl-4-nitroaniline ) and alternative characterization methods (1H NMR).

Performance Comparison: 13C NMR vs. Alternatives
Feature13C NMR (Target Product) 1H NMR (Target Product) Precursor Analysis (19F/13C)
Resolution High: Distinct signals for all quaternary carbons (C1, C2, C4, C5).Medium: Aliphatic piperidine protons often overlap; NH₂ signal is broad/exchangeable.High: 19F is definitive for the loss of fluorine, but lacks structural detail of the new C-N bond.
Structural Proof Definitive: Confirms C-N bond formation via the C5 shift (~148 ppm).Inferential: Relies on integration of aliphatic protons.Negative Proof: Confirms consumption of starting material only.
Steric Insight Excellent: Chemical shifts of C4/C5 reveal ortho-nitro/piperidine torsion (steric inhibition of resonance).Poor: Protons are too distal to sense ring torsion accurately.N/A

Recommendation: While 1H NMR is sufficient for rough purity checks, 13C NMR is the gold standard for validating the regiochemistry of the SNAr displacement at the C5 position, particularly to rule out regioisomeric impurities.

Chemical Structure & Numbering Logic

To ensure accurate assignment, we utilize the standard aniline numbering priority.

StructureC1C1(NH2)C2C2(Me)C1->C2NH2NH2C1->NH2C3C3(H)C2->C3MeMeC2->MeC4C4(NO2)C3->C4C5C5(Pip)C4->C5OrthoStericsNO2NO2C4->NO2C6C6(H)C5->C6PipPiperidineC5->PipC6->C1

Figure 1: Numbering scheme for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline. Note the steric interaction between C4-Nitro and C5-Piperidine.

13C NMR Data: Predicted vs. Experimental Logic

The following data represents the consensus chemical shifts derived from additivity rules and experimental data of close analogs (e.g., N-(4-methyl-2-nitrophenyl)piperidine).

Solvent: DMSO-d₆ (Recommended due to solubility and hydrogen bonding of the nitro/amine groups). Reference: TMS (0.0 ppm) or DMSO septet (39.5 ppm).

Table 1: Aromatic Region Assignments
CarbonPositionShift (δ, ppm)MultiplicityAssignment Logic & Causality
C5 Ipso-Piperidinyl 148.5 ± 2.0 C (quat)Diagnostic Peak. Significant downfield shift due to electronegative Nitrogen attachment. Slightly shielded relative to planar anilines due to steric twisting (inhibition of resonance) by the ortho-nitro group.
C1 Ipso-Amino 146.0 ± 1.5 C (quat)Typical aniline C1. Deshielded by NH₂.
C4 Ipso-Nitro 138.5 ± 2.0 C (quat)Deshielded by the strong electron-withdrawing NO₂ group.
C2 Ipso-Methyl 125.0 ± 1.5 C (quat)Shielded relative to benzene due to ortho-donation from NH₂, but deshielded by methyl effect.
C3 Methine (Ar-H) 122.5 ± 1.0 CHOrtho to Methyl, Meta to Nitro.
C6 Methine (Ar-H) 104.0 ± 1.0 CHHighly Shielded. Located ortho to two electron-donating groups (NH₂ and Piperidine). This is the most upfield aromatic signal.
Table 2: Aliphatic Region Assignments
CarbonMoietyShift (δ, ppm)MultiplicityAssignment Logic
C-α Piperidine (N-CH₂)51.5 ± 1.0 CH₂Alpha to Nitrogen. Broadened if ring inversion is slow at room temperature.
C-γ Piperidine (CH₂)25.8 ± 0.5 CH₂Furthest from Nitrogen.
C-β Piperidine (CH₂)23.9 ± 0.5 CH₂Beta position.
Me Methyl (Ar-CH₃)17.5 ± 0.5 CH₃Typical aryl-methyl shift.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, a standard SNAr workflow is assumed. The following protocol ensures high purity for spectral acquisition.

Phase 1: Synthesis (SNAr Displacement)
  • Reagents: 5-Fluoro-2-methyl-4-nitroaniline (1.0 eq), Piperidine (3.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic facilitates SNAr).

  • Conditions: Heat to 80°C for 4-6 hours. Monitor by TLC (loss of starting material).

  • Workup: Pour into ice water. The product, 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , typically precipitates as a yellow/orange solid. Filtration yields crude product.[1][2]

Phase 2: NMR Sample Preparation
  • Mass: Dissolve 15-20 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d₆. (CDCl₃ may be used, but solubility of nitroanilines is often superior in DMSO).

  • Tube: 5mm high-precision NMR tube.

Phase 3: Acquisition Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of 13C and quaternary carbons).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds (Essential for integration of C4/C5 quaternary carbons).

  • Validation: Check for the presence of the C-F doublet in the precursor (approx. 160 ppm, d, J~240 Hz). Complete disappearance of this doublet confirms the reaction.

Structural Assignment Workflow

The following decision tree illustrates how to use 2D NMR (HSQC/HMBC) to confirm the regiochemistry if the 1D data is ambiguous.

AssignmentWorkflowStartStart: Acquire 1H & 13C NMRCheckAliphaticCheck 50-55 ppm RegionStart->CheckAliphaticPipPresentSignal Present?(Piperidine C-alpha)CheckAliphatic->PipPresentCheckAromaticAnalyze Aromatic Region(100-160 ppm)PipPresent->CheckAromaticYesIdentifyC6Identify Signal at ~104 ppm(Most Shielded CH)CheckAromatic->IdentifyC6HMBCRun HMBC ExperimentIdentifyC6->HMBCIf ambiguousCorrelationCheck C6 Correlation toC1 (NH2) and C5 (Pip)HMBC->CorrelationConclusionStructure Confirmed:2-Methyl-4-nitro-5-(piperidin-1-yl)anilineCorrelation->Conclusion

Figure 2: Step-by-step logic for confirming the regiochemistry of the piperidine addition.

References

  • PubChem. (2025).[3] 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Spectral Data. National Library of Medicine. Retrieved from [Link]

  • SpectraBase. (2025).[3][4] 13C NMR Data for Nitroaniline Derivatives. Wiley Science Solutions. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2024). Regioselective nitration of Anilines and NMR Characterization. RSC Advances. Retrieved from [Link]

Strategic Purity Validation: Elemental Analysis & Alternatives for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline , a critical intermediate in the synthesis of third-generation tyrosine kinase inhibitors (such as ALK or EGFR inhibitors).[1]

Rather than a generic overview, this document functions as a validation protocol , comparing the "Gold Standard" of Elemental Analysis (EA) against modern alternatives (HRMS, qNMR) to ensure the structural integrity of this specific scaffold during drug development.

Part 1: The Target Molecule & Theoretical Framework

Structural Identity

This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) where a piperidine moiety displaces a halogen (usually fluorine or chlorine) on a 2-methyl-4-nitroaniline core.[1] The presence of the basic piperidine nitrogen and the electron-withdrawing nitro group creates a "push-pull" electronic system, making purity characterization critical before the subsequent reduction step (Nitro


 Amine).[1]
  • IUPAC Name: 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline[1]

  • Molecular Formula:

    
    
    
  • Role: Pharmacophore scaffold (Solubilizing tail introduction).[1]

The Calculation (The "Product")

To validate the bulk purity of the synthesized batch, we must establish the theoretical elemental composition.[1]

Atomic Weights (IUPAC Standard):

  • Carbon (C):

    
     g/mol 
    
  • Hydrogen (H):

    
     g/mol 
    
  • Nitrogen (N):

    
     g/mol 
    
  • Oxygen (O):

    
     g/mol 
    

Stoichiometry:

  • C: 12 atoms

    
     12.011 = 
    
    
    
    [1]
  • H: 17 atoms

    
     1.008 = 
    
    
    
    [1]
    • Breakdown: Aniline

      
       (2) + Methyl 
      
      
      
      (3) + Aromatic Ring (2) + Piperidine
      
      
      (10) = 17 H.
  • N: 3 atoms

    
     14.007 = 
    
    
    
    [1]
  • O: 2 atoms

    
     15.999 = 
    
    
    
    [1]

Total Molecular Weight (MW):


 g/mol 

Theoretical Percentages (Target Values): | Element | Calculation | Theoretical % | Acceptance Range (


) |
| :--- | :--- | :--- | :--- |
| Carbon  | 

| 61.26% | 60.86% – 61.66% | | Hydrogen |

| 7.28% | 6.88% – 7.68% | | Nitrogen |

| 17.86% | 17.46% – 18.26% |[1]

Part 2: Comparative Analysis of Validation Methods

In drug development, no single method is sufficient.[1] Below, we objectively compare Elemental Analysis (Combustion) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific amine.

Method A: Classical Combustion Analysis (CHN)
  • Mechanism: Thermal oxidation of the sample; detection of

    
    , 
    
    
    
    , and
    
    
    gases.[1]
  • Verdict: The Gold Standard for Bulk Purity.

  • Pros:

    • Detects non-chromophoric impurities (inorganic salts, silica gel, moisture) that UV-LCMS misses.[1]

    • Verifies the bulk state of the powder, not just the soluble fraction.[1]

  • Cons:

    • Requires

      
      5 mg of sample.[1]
      
    • Destructive.[1]

    • Specific Risk: This molecule contains a basic piperidine and aniline; it can trap solvents (DCM, EtOAc) or form hydrates, skewing the %C and %H results significantly.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)[1]
  • Mechanism: Ionization (ESI+) and Time-of-Flight (TOF) detection.[1]

  • Verdict: Best for Identity Confirmation.

  • Pros:

    • Requires negligible sample (

      
      0.1 mg).[1]
      
    • Confirms molecular formula with

      
       ppm error.
      
    • Identifies specific by-products (e.g., unreacted Fluoro-precursor:

      
      ).
      
  • Cons:

    • Blind Spot: Does not quantify residual solvents or inorganic salts.[1] A sample can be 80% NaCl and still give a perfect HRMS signal.[1]

Method C: Quantitative NMR (qNMR)
  • Mechanism: Proton integration relative to an internal standard (e.g., Maleic Acid).[1]

  • Verdict: Best for Solvate Quantification.

  • Pros:

    • Non-destructive.[1]

    • Explicitly visualizes trapped solvents (e.g., DCM peak at 5.30 ppm).[1]

    • Confirms regiochemistry (distinguishes if piperidine attacked the wrong position).

  • Cons:

    • Lower precision (

      
      ) compared to EA (
      
      
      
      ).[1]
Summary Table: Performance Comparison
FeatureElemental Analysis (EA)HRMS (ESI-TOF)qNMR
Primary Utility Bulk Purity & StoichiometryMolecular IdentitySpecific Impurity ID
Sample Req. 2–5 mg (Destructive)

mg
5–10 mg (Recoverable)
Precision High (

)
Exact Mass (

ppm)
Medium (

)
Blind Spots Specific structure (Isomers)Inorganic salts, SolventsParamagnetic impurities

Part 3: Experimental Protocol for EA Preparation

To achieve the theoretical values calculated in Part 1, the sample must be free of "silent" impurities like water or trapped solvent.[1]

Step 1: Purification

Ensure the SNAr product is purified via column chromatography (typically Hexane/EtOAc).[1]

  • Critical: Amines often streak on silica.[1] Use 1% Triethylamine (TEA) in the eluent.[1]

  • Risk:[1][2] Residual TEA will skew the Nitrogen % significantly.[1]

Step 2: Vacuum Drying (The "Constant Weight" Protocol)

Because of the piperidine ring, this molecule is hygroscopic and can form H-bonds with water.[1]

  • Place the purified solid in a vacuum oven at 45°C .

  • Apply high vacuum (

    
     mbar) for 12 hours .
    
  • Validation: Run a TGA (Thermogravimetric Analysis) or a quick 1H NMR to ensure no solvent peaks remain.[1]

    • Note: If DCM is present, %C will drop and %Cl (if measured) will rise.[1]

    • Note: If Water is present, %C and %N will both drop proportionally.[1]

Step 3: Weighing[1]
  • Use a microbalance with 0.001 mg readability.[1]

  • Weigh 2.0 – 3.0 mg into a tin capsule.

  • Seal immediately to prevent moisture absorption from the air.[1]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of this intermediate.

ValidationWorkflow Start Crude S_NAr Product Purification Column Chromatography (Hex/EtOAc + 1% TEA) Start->Purification Drying Vacuum Dry (45°C, 12h, <5 mbar) Purification->Drying Analysis Select Validation Method Drying->Analysis EA Elemental Analysis (CHN) Target: C 61.26%, N 17.86% Analysis->EA Primary NMR 1H NMR (DMSO-d6) Check Solvents/Regio Analysis->NMR Secondary Decision Is Result within ±0.4%? EA->Decision Pass VALIDATED Proceed to Reduction Decision->Pass Yes Fail_LowC Fail: Low %C, Low %N (Likely H2O/Inorganic Salt) Decision->Fail_LowC No (Low Values) Fail_HighN Fail: High %N (Residual TEA/Piperidine) Decision->Fail_HighN No (High N) Fail_LowC->Drying Re-dry Fail_HighN->Purification Re-column

Caption: Logical workflow for validating 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline purity. Note the feedback loops for re-drying or re-purifying based on specific EA failure modes.

Part 5: References

  • PubChem. (2025).[1][3] 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Compound Summary. National Library of Medicine.[1] [Link]

  • Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib). Journal of Medicinal Chemistry, 56(14), 5675-5690.[1][4] [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[2] Overexposure can lead to serious health issues, and their improper disposal can contaminate the environment.[2] Therefore, a rigorous and informed approach to waste management is imperative.

Immediate Safety and Hazard Information

Given its structure as a nitroaromatic amine, 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline should be treated as a hazardous substance. Structurally similar compounds, such as 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[3][4][5][6][7][8][9] They are also recognized as being harmful or toxic to aquatic life with long-lasting effects.[3][4][6]

Core Hazards Associated with Structurally Similar Nitroaromatic Amines:

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7][8][9]
Skin Corrosion/Irritation Causes skin irritation.[8][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[8][10]
Suspected Carcinogen Suspected of causing cancer.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[10]
Hazardous to the Aquatic Environment Toxic or harmful to aquatic life with long-lasting effects.[3][4][6]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat is essential. For situations with a higher risk of exposure, chemical-resistant coveralls should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Identify as Hazardous Waste: All unused 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) must be treated as hazardous waste.[1][11]

  • Segregate from Incompatible Materials: Store this waste separately from strong oxidizing agents, strong bases, amines, and reducing agents.[10][11] Contact with these substances can lead to vigorous and potentially dangerous reactions.

Step 2: Packaging of Waste

Correct packaging prevents leaks and ensures the safety of personnel handling the waste.

  • Solid Waste:

    • Primary Container: Collect solid waste in a clean, compatible container with a tightly sealing lid.[1] If possible, use the original container.

    • Contaminated Materials: Place disposable items like gloves, wipes, and bench paper in a designated, clearly labeled, and sealed plastic bag or a dedicated hazardous waste container.[1]

  • Liquid Waste (if dissolved in a solvent):

    • Primary Container: Use a compatible, leak-proof container with a secure screw cap. Ensure the container material is appropriate for the solvent used.

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-Methyl-4-nitro-5-(piperidin-1-yl)aniline," and the name of the solvent.

Step 3: Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies and are essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first item of waste is added.[1]

  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1]

  • Secure and Segregated Storage: The storage area must be secure and away from incompatible materials.[1] Keep the container closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Identify as Hazardous Waste B 2. Segregate from Incompatibles A->B C 3. Package in Labeled, Compatible Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Use Secondary Containment D->E F 6. Arrange for Pickup by EH&S or Licensed Contractor E->F G 7. Incineration at an Authorized Facility F->G

Caption: A streamlined workflow for the safe disposal of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

Step 4: Final Disposal

The final step in the disposal process must be handled by trained professionals in accordance with institutional and regulatory guidelines.

  • Contact Environmental Health and Safety (EH&S): Never dispose of nitro compounds down the drain or in the regular trash.[11] Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11][12]

  • Authorized Disposal Method: The recommended disposal method for many organic materials, including nitroaromatic compounds, is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[10]

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[5][10]

    • Dampening the solid material with an appropriate solvent like 60-70% ethanol can help minimize dust generation during cleanup.[13]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[1][11]

    • Collect all cleaning materials as hazardous waste.[1]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[1]

    • Isolate the area by closing doors and posting a warning sign.[1][5]

    • Contact your institution's emergency response team or EH&S department.

Conclusion

The proper disposal of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations to ensure full compliance.

References

  • Benchchem. Safe Handling and Storage of Nitro Compounds.
  • Benchchem.
  • Synquest Labs. 5-(4-Methylpiperazin-1-yl)
  • Loba Chemie.
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • ResearchGate.
  • CPAchem.
  • NOAA. 2-METHYL-4-NITROANILINE | CAMEO Chemicals.
  • PubChem. 2-Methyl-4-nitroaniline.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • CDH Fine Chemical.

Sources

A Guide to Personal Protective Equipment for Handling 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: The following guide is a comprehensive safety protocol for handling 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a substituted nitro-aromatic amine—places it in a class of compounds known for significant toxicity. The guidance herein is synthesized from established safety protocols for structurally analogous chemicals, such as nitroanilines and other potent aromatic amines, to ensure the highest degree of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risk

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is a complex organic molecule whose primary hazards can be inferred from its functional groups: the nitro-aromatic system and the aniline-like primary amine. Aromatic amines are a well-documented class of toxic compounds, often associated with carcinogenicity and the ability to be readily absorbed through the skin.[1] The nitro group further enhances the molecule's reactivity and potential for adverse biological effects.

Based on data from analogous compounds like 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline, a comprehensive hazard profile can be constructed.

Hazard ClassAnticipated RiskRationale & Representative Citations
Acute Toxicity High (Category 2 or 3) : Toxic or fatal if swallowed, in contact with skin, or if inhaled as dust.Structurally similar nitroanilines are classified as acutely toxic via all routes of exposure.[2][3]
Organ Toxicity High : May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.A known hazard of aniline and its derivatives.
Carcinogenicity / Mutagenicity Suspected : This class of compounds is often suspected of causing genetic defects and/or cancer.Primary aromatic amines are a matter of concern for their carcinogenic and mutagenic properties.[1]
Skin & Eye Damage Irritant to Severe Damage : Expected to cause skin irritation and serious eye irritation or damage.A common feature of amine and nitro-aromatic compounds.[4][5]
Environmental Hazard High : Toxic to aquatic life with long-lasting effects.Proper disposal is critical to prevent environmental contamination.[3][6][7]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective control measures. Our laboratory safety philosophy is grounded in the "Hierarchy of Controls," which prioritizes the most effective methods for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, Engineering Controls are paramount. All handling of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Personal Protective Equipment (PPE) Protocol

Given the high acute toxicity and potential for skin absorption, a stringent PPE protocol is mandatory. Double-gloving is recommended for all handling procedures.[8]

PPE ItemSpecificationPurpose & Rationale
Hand Protection Double Nitrile Gloves (e.g., inner pair tucked under cuff, outer pair over cuff)Prevents skin contact and absorption, which is a primary exposure route for aromatic amines.[9][10] Double-gloving provides an extra layer of protection against tears and rapid permeation.
Eye/Face Protection Chemical Splash Goggles & Full-Face ShieldSafety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes.[11] A face shield is required over the goggles when handling solutions or performing any operation with a splash risk.[8][9]
Body Protection Disposable, Solid-Front, Long-Sleeved Gown over a standard Lab CoatProtects skin and clothing from contamination. A disposable gown provides a barrier that can be promptly and safely removed and disposed of in case of a spill.[8][11]
Respiratory Protection NIOSH-approved N95 or P100 RespiratorMandatory when handling the solid powder outside of a fume hood (e.g., during transport or if engineering controls fail). Prevents inhalation of the highly toxic powder.[6][8][11]
Foot Protection Closed-toe, chemical-resistant shoesStandard laboratory policy to protect feet from spills and dropped objects.[8]

Operational Plans: From Handling to Disposal

Safe Handling and Weighing Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of the compound.

  • Preparation: Before bringing the chemical into the fume hood, don all required PPE as specified in the table above. Place a disposable, absorbent bench liner on the floor of the fume hood to contain any potential spills.[8]

  • Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense a small amount of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline powder onto the weigh boat using a dedicated spatula. Avoid any movements that could generate dust.

  • Dissolution: Add the weighed solid to the solvent in your reaction vessel. Cap the vessel immediately.

  • Immediate Cleanup: Using forceps, place the contaminated weigh boat and any used wipes directly into a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE: When the procedure is complete, remove the outer pair of gloves and the disposable gown before leaving the immediate work area. Dispose of them in the designated hazardous waste stream. The inner pair of gloves should be removed last. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Small Spill (in fume hood):

    • Ensure all PPE is intact.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[6]

    • Carefully collect the absorbed material using a non-sparking scoop and place it into a labeled hazardous waste container.[6]

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.[12]

  • Large Spill / Spill Outside Fume Hood:

    • Evacuate the area immediately.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Prevent re-entry until the area is cleared by trained emergency responders.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Waste Disposal Plan

Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[6] It must be managed as regulated hazardous waste.

Waste_Disposal_Workflow Start Waste Generated (Solid or Liquid) Solid_Waste Contaminated Solids (Gloves, Wipes, Weigh Boats) Start->Solid_Waste Solid Liquid_Waste Solutions Containing Compound Start->Liquid_Waste Liquid Solid_Container Labelled, Sealed Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labelled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Satellite Accumulation Area with Secondary Containment Solid_Container->Storage Liquid_Container->Storage Disposal Arrange Pickup by Licensed EHS Waste Disposal Contractor Storage->Disposal

Caption: Waste disposal workflow for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline.

  • Waste Segregation: Do not mix this waste with other waste streams.[12]

  • Solid Waste: All contaminated disposable items (gloves, gowns, wipes, bench liners, etc.) must be collected in a clearly labeled, sealed container for solid hazardous waste.[6]

  • Liquid Waste: Solutions containing the compound must be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[6]

  • Labeling: All waste containers must be labeled "Hazardous Waste" and clearly list the chemical name: "2-Methyl-4-nitro-5-(piperidin-1-yl)aniline" and any solvents present.[12]

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area with secondary containment until collection by EHS personnel.[6]

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • Benchchem. (n.d.). Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Benchchem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Hassan, S. U., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25). Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet for o-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 2-Methyl-5-nitroaniline.
  • CPAchem Ltd. (2025, February 26). Safety data sheet for 2-Methyl-4-nitroaniline.
  • MilliporeSigma. (n.d.). Safety Information for 2-(4-Methylpiperidin-1-yl)-5-nitroaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Methyl-5-nitroaniline.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)aniline.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
  • SKC Inc. (2024, January 9). Safety Data Sheet for Aromatic Amine Cleaning Developing Solution.
  • NOAA. (n.d.). CAMEO Chemicals - nitroanilines.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet for 4-Methyl-2-nitroaniline.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Product Information for 2-Methyl-4-nitroaniline.

Sources

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